Pyridine hydroiodide

Catalog No.
S1832926
CAS No.
18820-83-2
M.F
C6H16O2Si
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine hydroiodide

CAS Number

18820-83-2

Product Name

Pyridine hydroiodide

IUPAC Name

pyridine;hydroiodide

Molecular Formula

C6H16O2Si

Molecular Weight

0

InChI

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H

SMILES

C1=CC=NC=C1.I

Synonyms

PyridiuM iodide

Physicochemical Properties of Pyridinium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below lists fundamental properties of the basic pyridinium iodide compound (C5H6IN) [1].

Property Value/Description
CAS Number 18820-83-2 [1]
Molecular Formula C5H6IN [1]
Molecular Weight 207.01 g/mol [1]
Melting Point 210 °C (decomposition) [1]
Density 2.09 g/cm³ [1]
Form White to Light yellow powder or crystal [1]
Water Solubility Soluble [1]

Key Experimental Protocols

Protocol 1: Synthesis of Pyridinium Iodide via Quaternization

This is a standard method for synthesizing pyridinium-based ionic liquids through a quaternization reaction [2].

  • Objective: To synthesize iodide-based pyridinium ionic liquids.
  • Reagents: 3-pyridine carboxaldehyde (or other pyridine derivatives), methyl iodide, acetone [3] [2].
  • Procedure [3]:
    • Combine 3-pyridine carboxaldehyde (1.0 g, 9.8 mmol) and methyl iodide (4.1 g, 28 mmol) in acetone (2.4 mL).
    • Heat the mixture at 60 °C with constant stirring for 8 hours.
    • After cooling, filter the resulting precipitate.
    • Wash the solid with dry ethyl ether (20 mL) and dry in an oven.
  • Yield: ~84% [3].
  • Note: Ultrasound irradiation can be used as an alternative energy source to reduce reaction time to 10-12 hours [2].

This synthesis workflow outlines the quaternization reaction process:

G Start Start Reaction Step1 Combine Reagents: Pyridine derivative, Methyl Iodide, Acetone Start->Step1 Step2 Heat at 60°C with stirring for 8h Step1->Step2 Step3 Cool Reaction Mixture Step2->Step3 Step4 Filter Precipitate Step3->Step4 Step5 Wash with Ether Step4->Step5 Step6 Dry Product Step5->Step6

Protocol 2: Surface Passivation of Perovskite Films

This protocol uses pyridinium iodide (PyI) to passivate defects on perovskite surfaces for highly efficient solar cells [4] [5].

  • Objective: To reduce defect density on mixed-cation/halide perovskite films using PyI.
  • Materials: Pyridinium iodide (PyI), Perovskite substrate (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃), 2-propanol (IPA) [4].
  • Procedure [4]:
    • Prepare a PyI solution in 2-propanol (IPA).
    • Spin-coat the PyI solution onto the cleaned perovskite film at 4000 rpm for 30 seconds.
    • Anneal the treated film at 100 °C for 5 minutes.
  • Key Results: The PyI-treated device achieved a champion power conversion efficiency (PCE) of 21.42%, significantly higher than the 18.83% efficiency of the pristine device [4] [5].
  • Mechanism: The zwitterionic PyI molecule simultaneously passivates negatively charged defects (e.g., under-coordinated Pb²⁺ ions) with its pyridinium cation and fills positively charged iodine vacancies with its iodide anion [4] [5].
Protocol 3: Evaluating Anticancer Activity via MTT Assay

This method details the in vitro assessment of cytotoxicity for pyridinium iodide derivatives [3].

  • Objective: To determine the cytotoxicity (IC₅₀) of synthesized compounds.
  • Cell Line: ACHN human renal adenocarcinoma cells [3].
  • Procedure (MTT Assay) [3]:
    • Culture ACHN cells in appropriate media.
    • Expose the cells to various concentrations of the test compounds (e.g., a novel pyridinium iodide-tagged Schiff base and its metal complexes).
    • Incubate for a specified period.
    • Add MTT reagent to each well and incubate further to allow formazan crystal formation.
    • Dissolve the formed crystals and measure the absorbance of the solution using a plate reader.
  • Data Analysis: Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth). In one study, a Zn(II)-complex of a pyridinium iodide-tagged Schiff base showed the highest potency, while the ligand itself was the least active [3].

Key Research Applications and Findings

Pyridinium iodide and its derivatives demonstrate significant utility across multiple advanced research fields.

Photovoltaics

As a surface passivator in planar perovskite solar cells (PSCs), PyI effectively reduces non-radiative recombination by neutralizing surface defects [4] [5].

  • Performance: PyI treatment boosted device efficiency from 18.83% to 21.42% [4] [5].
  • Key Improvement: Enhanced open-circuit voltage (VOC = 1.187 V) and reduced hysteresis [4] [5].
  • Mechanism: Zwitterionic passivation simultaneously addresses both positively (via I⁻) and negatively (via Py⁺) charged defects [5].
Medicinal Chemistry and Drug Development

Pyridinium iodide serves as a precursor for bioactive molecules. Key findings include:

  • Anticancer Agents: Pyridinium iodide-tagged Schiff bases and their metal complexes exhibit cytotoxicity against cancer cell lines. For example, a Zn(II) complex demonstrated the lowest IC₅₀ value against ACHN renal cancer cells, indicating high potency [3].
  • Apoptosis Induction: The most potent compounds in a series of fluorinated pyridinium hydrazones significantly increased caspase-3 activity, indicating cell death via apoptosis [2].
  • Structure-Activity Relationship (SAR): Increasing the length of the hydrophobic alkyl chain in pyridinium ionic liquids generally enhances their anticancer activity, likely due to improved cellular penetration [2].
Synthesis and Catalysis
  • Dye-Sensitized Solar Cells (DSSC): Alkylpyridinium iodide salts can serve as efficient and cost-effective iodide sources in electrolytes, offering performance competitive with conventional imidazolium salts [6].
  • Versatile Intermediate: Pyridinium iodide salts are key starting materials for synthesizing complex structures like 2-formylpyrroles [7] and various ionic liquids with tailored properties [2].

Conclusion and Future Perspectives

Pyridinium iodide is a compound of significant interest due to its dual functionality as a cation-anion pair, enabling diverse applications from defect passivation in advanced photovoltaics to serving as a scaffold for anticancer agents. Future research may focus on:

  • Designing novel pyridinium derivatives with tailored substituents for enhanced biological activity or material properties.
  • Exploring its mechanism of action in biological systems in greater depth.
  • Scaling up synthesis protocols for commercial applications in energy and medicine.

References

Comprehensive Technical Guide to Pyridine Hydroiodide: Properties, Synthesis, and Applications in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyridine Hydroiodide

This compound (C₅H₆IN, CAS No. 18820-83-2), also known as pyridinium iodide, is an acid addition salt formed from pyridine and hydriodic acid. This compound belongs to the broader class of pyridinium salts that have gained significant importance in pharmaceutical research and organic synthesis. The unique properties of the iodide counterion and the pyridinium cation make this compound particularly valuable for specialized synthetic applications, including demethylation reactions and as a precursor in materials science.

The significance of this compound in drug development is closely linked to the broader importance of pyridine-containing compounds in medicinal chemistry. Recent analyses reveal that pyridine rings are present in approximately 33% of FDA-approved anticancer drugs and 20% of CNS-acting pharmaceuticals approved in the last decade, highlighting their fundamental role in modern drug discovery [1]. As researchers continue to explore novel synthetic methodologies and pharmaceutical applications, this compound serves as a versatile reagent and building block with specific advantages in various chemical transformations.

Physical and Chemical Properties

Fundamental Characteristics

This compound exhibits distinct physicochemical properties that determine its handling, storage, and application in research and industrial settings. The compound typically presents as a white to light yellow or light orange crystalline powder, with color variations potentially indicating storage history or purity levels. Its molecular structure features a pyridinium cation and an iodide anion, creating a salt with moderate solubility in polar solvents and characteristic decomposition behavior.

The following table summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of this compound

Property Value / Description Reference
CAS Number 18820-83-2 [2]
Molecular Formula C₅H₆IN [2]
Molecular Weight 207.01-207.012 g/mol [2]
Melting Point 210 °C (decomposes) [2]
Density 2.09 g/cm³ [2]
Solubility in Water Soluble [2]
Physical Form Powder to crystal [2]
Storage Conditions Room temperature, dry, cool [2]
Hygroscopicity Hygroscopic [3]
Structural and Reactivity Features

The reactivity profile of this compound is influenced by both the acidic pyridinium proton and the nucleophilic iodide counterion. The pyridinium cation can participate in hydrogen bonding interactions with various biological targets and synthetic intermediates, while the iodide anion serves as an excellent nucleophile and leaving group in substitution reactions. This dual reactivity makes the compound particularly valuable in synthetic chemistry applications where both acidity and nucleophilicity are required.

The compound's decomposition temperature of 210°C indicates moderate thermal stability, typical of organic ammonium salts. Its hygroscopic nature necessitates careful handling and storage under anhydrous conditions to maintain purity and reactivity. The relatively high density of 2.09 g/cm³ reflects the presence of the heavy iodine atom, which constitutes approximately 61% of the compound's molecular weight. These properties collectively influence the compound's behavior in various solvents and reaction conditions, guiding researchers in selecting appropriate experimental parameters for its application.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of this compound typically follows a straightforward acid-base reaction between pyridine and hydriodic acid. This method offers high yields and requires minimal purification steps, making it suitable for both research and industrial scale production. The reaction proceeds through proton transfer from the strong acid (HI) to the basic nitrogen of pyridine, resulting in precipitation of the desired salt from solution.

A standard laboratory synthesis protocol involves the following steps:

  • Equipment Setup: Equip a round-bottom flask with a magnetic stirrer and cooling bath
  • Reaction Mixture: Slowly add hydriodic acid (57% w/w, 1.0 equivalent) to pyridine (1.0 equivalent) dissolved in anhydrous diethyl ether or ethanol at 0-5°C
  • Precipitation: Allow the reaction mixture to warm to room temperature with continuous stirring
  • Isolation: Collect the precipitated solid by vacuum filtration
  • Purification: Wash the solid with cold anhydrous ether and dry under vacuum

This method typically yields high-purity this compound (>97%) suitable for most applications. The reaction can be performed under air atmosphere but should be conducted in a fume hood due to the potential release of hydrogen iodide vapors.

Process Optimization and Quality Control

For pharmaceutical applications, additional purification steps may be implemented to achieve higher purity grades. Recrystallization from anhydrous ethanol or ethanol/ether mixtures can remove trace impurities and improve crystal morphology. The purity of the final product can be assessed using HPLC analysis (purity >98.0 area%) and nonaqueous titration (purity >97.0%) as specified by commercial suppliers [3].

Process optimization focuses on controlling crystal size distribution, minimizing residual solvent content, and ensuring batch-to-batch consistency. The synthetic workflow can be visualized as follows:

G Pyridine Pyridine Reaction \n 0-5°C Reaction 0-5°C Pyridine->Reaction \n 0-5°C HI HI HI->Reaction \n 0-5°C Crude Product Crude Product Reaction \n 0-5°C->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Pyridine \n Hydroiodide Pure Pyridine Hydroiodide Recrystallization->Pure Pyridine \n Hydroiodide

Synthesis Workflow for this compound Production

Applications in Organic Synthesis and Drug Development

Demethylation Reactions

This compound serves as an effective demethylation reagent for cleaving methyl ethers, particularly aryl methyl ethers, to their corresponding phenolic compounds. This transformation leverages the acidic nature of the pyridinium ion and the nucleophilicity of the iodide anion in a concerted mechanism. The reaction typically proceeds at elevated temperatures (150-200°C) under anhydrous conditions, providing good to excellent yields for a range of substrates.

The proposed mechanism for demethylation involves:

  • Proton transfer from pyridinium to the ether oxygen
  • Nucleophilic attack by iodide on the methyl carbon
  • Displacement of the methanol moiety as methyl iodide
  • Regeneration of the phenolic group

This application is particularly valuable in natural product modification and the synthesis of drug metabolites, where selective demethylation is often required without affecting other sensitive functional groups.

Activation in Phosphonate Chemistry

This compound demonstrates remarkable catalytic activity in the reaction of trialkyl phosphites with various C=X electrophiles, including aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [4]. Among pyridine hydrohalides, the hydroiodide derivative shows particularly high activity, making it a preferred catalyst for these transformations.

This catalytic system provides a convenient method for synthesizing valuable building blocks such as:

  • Hydroxyphosphonates - via reactions with aldehydes and ketones
  • Aminophosphonates - through reactions with aldimines and ketimines
  • Carbamoylphosphonates - from isocyanates
  • Carbamoylthiophosphonates - from isothiocyanates
  • Methylenebisphosphonates - via reactions with activated olefins

The enhanced catalytic performance of this compound compared to other halide salts is attributed to the optimal nucleophilicity and leaving group ability of the iodide ion, which facilitates the initial phosphorylation step while allowing for efficient turnover.

Pharmaceutical Building Block

This compound serves as a versatile precursor in the synthesis of complex pyridine-containing structures through methodologies such as the Kröhnke pyridine synthesis [5]. This reaction involves condensation of α-pyridinium methyl ketone salts (readily derived from this compound) with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridine derivatives.

The significance of this application is magnified by the prevalence of pyridine motifs in pharmaceuticals. Recent analysis reveals that 54 FDA-approved drugs in the last decade contain pyridine rings, with particular dominance in anticancer (33%) and central nervous system (20%) therapeutics [1]. The relationship between this compound applications and drug development can be visualized as:

G Pyridine \n Hydroiodide Pyridine Hydroiodide Demethylation \n Reagent Demethylation Reagent Pyridine \n Hydroiodide->Demethylation \n Reagent Catalyst in Phosphonate \n Chemistry Catalyst in Phosphonate Chemistry Pyridine \n Hydroiodide->Catalyst in Phosphonate \n Chemistry Kröhnke Pyridine \n Synthesis Kröhnke Pyridine Synthesis Pyridine \n Hydroiodide->Kröhnke Pyridine \n Synthesis Functionalized \n Pyridines Functionalized Pyridines Demethylation \n Reagent->Functionalized \n Pyridines Catalyst in Phosphonate \n Chemistry->Functionalized \n Pyridines Kröhnke Pyridine \n Synthesis->Functionalized \n Pyridines FDA-Approved Drugs \n (54 in last decade) FDA-Approved Drugs (54 in last decade) Functionalized \n Pyridines->FDA-Approved Drugs \n (54 in last decade) 33% Anticancer

Pharmaceutical Applications of this compound in Drug Development

Safety, Handling, and Storage

Hazard Assessment

This compound requires careful handling to ensure researcher safety and compound stability. According to safety data, the compound carries the GHS07 warning symbol with specific hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") [3]. Although not classified as severely hazardous, proper personal protective equipment is essential when working with this compound.

The precautionary measures for handling this compound include:

  • Skin Protection: Wear protective gloves and clothing to prevent direct contact
  • Eye Protection: Use safety goggles or face protection to prevent eye exposure
  • Respiratory Protection: Employ local exhaust ventilation or respiratory protection in powder-handling situations
  • Hygiene Measures: Wash thoroughly after handling and before eating, drinking, or smoking
Storage and Stability

Proper storage conditions are critical for maintaining the chemical integrity of this compound. The compound should be stored at room temperature in a cool, dark place (<15°C recommended), with protection from moisture due to its hygroscopic nature [3]. For long-term storage, maintaining the material under inert gas atmosphere (argon or nitrogen) helps prevent decomposition and discoloration.

The NFPA 704 hazard classification rates this compound as 0 for health hazards, 2 for flammability, and 0 for instability, indicating moderate fire hazard but low reactivity concerns [2]. In case of spillage, the material should be collected carefully and disposed of according to local regulations for halogen-containing organic compounds.

Analytical Methods and Characterization

Quality Control Testing

Comprehensive analytical characterization ensures the identity, purity, and quality of this compound for research applications. Commercial specifications typically require a minimum of 98.0% purity by HPLC analysis and 97.0% by nonaqueous titration [3]. These complementary methods verify both chromatographic purity and quantitative active component content.

Standard analytical procedures include:

  • HPLC Analysis: Reverse-phase chromatography with UV detection
  • Nonaqueous Titration: Potentiometric determination using perchloric acid in acetic acid
  • Melting Point Determination: Assessment of decomposition temperature (210°C)
  • Visual Inspection: Confirmation of color (white to light yellow/orange) and physical form
Spectroscopic Characterization

Advanced spectroscopic techniques provide structural confirmation and additional purity assessment:

  • FT-IR Spectroscopy: Characteristic N-H stretches (2500-3300 cm⁻¹, broad) of the pyridinium ring and C-N stretches (1600-1650 cm⁻¹)
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows pyridinium ring proton signals between δ 8.0-9.0 ppm, with the N-H proton typically appearing as a broad singlet around δ 12-15 ppm
  • Elemental Analysis: Verification of carbon, hydrogen, and nitrogen content within theoretical specifications
  • X-ray Crystallography: Confirmation of salt formation and crystal structure

These analytical methods collectively ensure batch-to-batch consistency and reliable performance in synthetic applications, making this compound a dependable reagent for pharmaceutical research and development.

Conclusion

This compound represents a versatile reagent with specific applications in organic synthesis, particularly in demethylation reactions, phosphonate chemistry, and the preparation of functionalized pyridines via the Kröhnke synthesis. Its well-characterized physical properties, including a melting point of 210°C with decomposition, and straightforward synthesis make it readily accessible for research and development purposes.

References

Technical Data for Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and safety data for pyridine hydroiodide (PyHI), also known as pyridinium iodide [1] [2] [3].

Property Details
CAS Number 18820-83-2 [1] [2] [3]
Molecular Formula C₅H₆IN or C₅H₅N·HI [1] [3]
Molecular Weight 207.01 - 207.012 g/mol [1] [3]
Appearance White to Light yellow to Light orange powder to crystal [1] [3]
Melting Point 210 °C (with decomposition) [1] [3]
Density 2.09 g/cm³ [1]
Water Solubility Soluble [1] [3]
Purity >98.0% (HPLC) [3]
Storage Room temperature, in a cool, dark place; recommended to be stored under inert gas due to hygroscopic nature [1] [3]

Safety and Handling

This compound requires careful handling. While a full Safety Data Sheet (SDS) was not available in the search results, the identified hazards are summarized below [3]:

Aspect Information
GHS Pictogram Warning [3]

| Hazard Statements (H-Phrases) | H315: Causes skin irritation. H319: Causes serious eye irritation. [3] | | Precautionary Statements (P-Phrases) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists, get medical advice/attention. [3] |

Primary Application and Experimental Consideration

A key application identified for this compound is its use as a precursor for perovskites in photovoltaic applications [2]. This suggests its role in the synthesis of advanced materials for solar cells.

The parent compound, pyridine, is a highly flammable and harmful liquid that can cause skin irritation and central nervous system effects, and requires stringent safety controls [4]. While the salt form (this compound) may have modified hazards, the core handling principles are crucial.

G Pyridine Pyridine Reaction Acid-Base Reaction (Proton Transfer) Pyridine->Reaction HydrogenIodide HydrogenIodide HydrogenIodide->Reaction PyridineHydroiodide PyridineHydroiodide Reaction->PyridineHydroiodide Forms salt Properties Key Properties: • Solid at room temp • Soluble in water • MP: 210°C (dec.) PyridineHydroiodide->Properties Handling Handling & Safety: • Hygroscopic • Causes skin/eye irritation • Store cool, dark, under inert gas PyridineHydroiodide->Handling Application Primary Application: Precursor for perovskites in photovoltaics PyridineHydroiodide->Application

Diagram illustrating the formation, key properties, and primary application of this compound.

References

Chemical Identity and Expected NMR Shifts

Author: Smolecule Technical Support Team. Date: February 2026

Pyridine hydroiodide is the salt formed when pyridine is protonated by hydroiodic acid (HI). Its molecular formula is C5H5N·HI (Molecular Weight: 207.01 g/mol) [1].

The key to predicting its NMR spectrum lies in understanding that in this salt, the pyridine exists in its protonated form (pyridinium). The protonation of the nitrogen atom significantly alters the electron density of the aromatic ring, leading to a predictable downfield shift (towards higher ppm values) of the proton signals compared to neutral pyridine [2].

The table below summarizes the expected ¹H NMR chemical shifts for this compound, inferred from data on the pyridinium ion in acidic conditions (D₂O, pH = 1) [2].

Table: Expected ¹H NMR Chemical Shifts for this compound

Proton Position on Ring Multiplicity Chemical Shift (δ, ppm) Notes
Ortho (2H) Doublet ~8.87 Downfield from neutral pyridine (δ 8.53)
Para (1H) Multiplet (Triplet-like) ~8.44 Downfield from neutral pyridine (δ 7.84)
Meta (2H) Multiplet ~7.98 Downfield from neutral pyridine (δ 7.53)

Experimental Protocol for NMR Characterization

To accurately characterize this compound, you can follow this detailed experimental methodology.

1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent. DMSO-d6 and CDCl3 are common for such organics, and the search results contain NMR parameters for neutral pyridine in both [3]. D₂O is also an excellent choice, especially for salts [2].
  • Sample Concentration: Prepare a standard NMR sample with ~0.5 mL of deuterated solvent and 5-10 mg of your this compound compound. Ensure the sample is fully dissolved.

2. Data Acquisition

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher [3] [2].
  • Parameters:
    • Spectral Width: 12 ppm to ensure all signals are captured [2].
    • Relaxation Delay (d1): Set to 1 second or more to allow for spin-lattice relaxation.
    • Number of Scans (ns): 16-32 scans should provide a good signal-to-noise ratio for a concentrated sample [2].

3. Data Processing and Analysis

  • Process the Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
  • Reference your spectrum. If using DMSO-d6, the residual solvent peak is set to 2.50 ppm. For D₂O, an internal reference like 0.1% TMS or DSS (δ 0.00 ppm) can be used, though the search results also mention referencing to a tetramethylammonium iodide peak at 3.207 ppm [2].
  • Analyze the spectrum by assigning each signal in the aromatic region (expected between 7.5-9.0 ppm) based on its chemical shift, integration (number of protons), and multiplicity (splitting pattern).

This experimental workflow for preparing and analyzing a this compound sample can be visualized as follows:

G Start Start: Prepare this compound S1 Select Deuterated Solvent (DMSO-d6, CDCl3, or D2O) Start->S1 S2 Weigh Sample (5-10 mg compound) S1->S2 S3 Dissolve in ~0.5 mL Solvent S2->S3 S4 Acquire 1H NMR Spectrum (300+ MHz, 12 ppm width, 16-32 scans) S3->S4 S5 Process FID Data (Fourier Transform, Phase/Baseline Correction) S4->S5 S6 Reference Spectrum (e.g., TMS at 0.00 ppm) S5->S6 S7 Analyze Chemical Shifts, Integration, Multiplicity S6->S7 End Report Spectral Data S7->End

Experimental workflow for NMR characterization of this compound.

Critical Technical Considerations for Researchers

  • Solvent and Environment Effects: Be aware that NMR chemical shifts are sensitive to solvent, concentration, and temperature [4] [5]. The values in the table are estimates; your observed shifts may vary slightly. Always report the solvent used.
  • Confirmation of Protonation: The definitive evidence for this compound formation will be the observed downfield shifts consistent with the pyridinium ion. Comparing your spectrum to one of neutral pyridine acquired in the same solvent is the most direct way to confirm this [2].
  • Handling and Purity: The search results indicate that commercial this compound may have a purity of 97% Min. [1]. Be prepared to identify minor impurities in your NMR spectrum, potentially using reference charts for common contaminants [5].

References

Chemical Profile and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Pyridine hydroiodide (CAS RN: 18820-83-2), also known as pyridinium iodide, has the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1] [2].

Property Specification / Value
Chemical Name This compound (Pyridinium Iodide)
CAS RN 18820-83-2
Molecular Formula C₅H₅N·HI
Molecular Weight 207.01 g/mol
Purity >97.0% - >98.0% (HPLC) [1] [2]
Physical Appearance White to Light yellow/orange powder or crystals [1]
Melting Point 210 °C (decomposition) [1]
Solubility Soluble in water [1]
Storage Room temp (recommended in a cool, dark place <15°C), under inert gas, avoid hygroscopic conditions [1]

Safety and Handling

This compound requires careful handling to ensure laboratory safety [1].

Aspect Precautionary Measures
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Personal Protection Wear protective gloves, eye protection, and face protection.
In Case of Contact Skin: Wash with plenty of soap and water. Take off contaminated clothing. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if possible.
If Irritation Occurs For skin or eyes: Get medical advice/attention.
Storage & Handling Store in a cool, dark place under inert gas. The compound is hygroscopic (absorbs moisture from air).

Applications and Synthetic Context

This compound serves as a reagent and precursor in various chemical fields [2]. It is notably used as a precursor for perovskites in photovoltaic applications, which are materials for next-generation solar cells [2].

In organic synthesis, it can be involved in preparing other pyridine derivatives. The following diagram illustrates its potential role in the Kröhnke Pyridine Synthesis, a classical method for generating functionalized pyridines [3]:

G A Bromomethyl Ketone C Reaction A->C B Pyridine (C5H5N) B->C D α-Pyridinium Methyl Ketone Salt C->D F Kröhnke Reaction D->F E Ammonium Acetate α,β-Unsaturated Carbonyl E->F G Functionalized Pyridine F->G

Relationship of pyridine in Kröhnke synthesis

Key Pyridine Synthesis Methodologies

While this compound is a specific salt, several modern methodologies exist for constructing the pyridine ring itself [4] [3] [5]:

Method Key Feature Example / Application
Kröhnke Pyridine Synthesis [3] Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyls; gives highly functionalized pyridines. Synthesis of complex polyaryl systems like bipyridines and terpyridines for ligands and bioactive molecules.
Guareschi-Thorpe (GT) Pyridine Synthesis [5] Multi-component reaction in green, aqueous buffer using ammonium carbonate. Eco-friendly synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine in high yield (96%).
Transition Metal-Catalyzed Coupling [4] Enables C-C bond formation to install substituents on pyridine ring. Suzuki cross-coupling of 2-pyridyl ammonium salts with organoboranes to make 2-alkylpyridines for agrochemistry.
Photoinduced & Radical Reactions [4] Uses light instead of traditional catalysts for coupling reactions. Purple light-promoted coupling of bromopyridines with Grignard reagents to make arylpyridines.

Conclusion

This compound is a well-characterized chemical salt with specific applications in materials science and as a reagent in synthetic chemistry. Its role in the broader context of pyridine chemistry is significant, as the pyridine motif is a critical scaffold accessed through various classical and modern synthetic methods.

References

Comprehensive Application Notes and Protocols for the Synthesis and Purification of Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyridine hydroiodide is an organic salt with the chemical formula C5H6IN and a molecular weight of 207.01 g/mol [1]. It is a white to light yellow crystalline solid that finds application in organic synthesis and pharmaceutical research. This document provides detailed, actionable protocols for the synthesis, purification, and characterization of this compound, specifically tailored for researchers and drug development professionals. The synthesis is based on a straightforward acid-base reaction, while special emphasis is placed on purification methodologies adapted from patented industrial processes to ensure high product purity suitable for research applications [2].

Synthetic Protocol

Direct Reaction of Pyridine with Hydroiodic Acid

This is the most direct and commonly reported method for synthesizing this compound.

  • Objective: To synthesize this compound from pyridine and hydroiodic acid.

  • Principle: The method utilizes a simple acid-base reaction where pyridine, a Lewis base, accepts a proton from hydroiodic acid (HI) to form the pyridinium cation, which pairs with the iodide anion [2].

    G Pyridine Pyridine Pyridine_HI Pyridine_HI Pyridine->Pyridine_HI Acid-Base Reaction HI HI HI->Pyridine_HI Acid-Base Reaction

    Diagram 1: Synthesis of this compound via Acid-Base Reaction

  • Materials and Equipment:

    • Pyridine (anhydrous, ≥99%)
    • Hydroiodic Acid (HI, 57% wt. in water, stabilized)
    • Round-bottom flask (250 mL)
    • Magnetic stirrer and stir bar
    • Ice-water bath
    • Diethyl ether or n-hexane
    • Filter funnel and vacuum filtration setup
    • Desiccator
  • Procedure:

    • Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice-water bath.
    • Reaction: To the flask, slowly add 20.0 g (20.5 mL, 0.253 mol) of anhydrous pyridine. While stirring vigorously, dropwise add 32.5 g (0.254 mol) of 57% stabilized hydroiodic acid. Control the addition rate to maintain the internal temperature below 10°C.
    • Precipitation: After complete addition, continue stirring for an additional 30 minutes in the ice bath. A white crystalline solid should form.
    • Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with 3 x 20 mL of cold diethyl ether or n-hexane to remove any residual moisture or reactants.
    • Drying: Dry the crude product in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or silica gel for 12-24 hours to obtain a white crystalline solid.
  • Yield and Purity: The initial crude yield is typically high (>90%). The subsequent purification protocol (Section 3) is critical for obtaining a high-purity product.

Purification and Analysis Protocol

Crude this compound may contain impurities from synthesis or decomposition. The following purification method, adapted from a patent on pyridine purification, ensures a high-quality product [2].

Advanced Purification of Crude this compound

This protocol involves an acid-base treatment cycle to remove impurities, followed by recrystallization.

  • Objective: To purify crude this compound to a level suitable for pharmaceutical research and sensitive synthetic applications.

  • Principle: The protocol leverages differential solubility. Treating an aqueous solution of the salt with a base liberates free pyridine, which can be separated from water-soluble impurities. Re-acidification then regenerates the pure salt [2].

    G Crude Crude Pyridine·HI BaseTreat Alkali Treatment (e.g., NaOH) Crude->BaseTreat PyridineFree Liberated Pyridine (Organic Phase) BaseTreat->PyridineFree Impurities Aqueous Impurities (Discarded) BaseTreat->Impurities Aqueous Phase AcidTreat Acid Treatment (HI) PyridineFree->AcidTreat Distillation Optional: Distillation of Pyridine PyridineFree->Distillation For higher purity PureSalt Pure Pyridine·HI Crystals AcidTreat->PureSalt Distillation->AcidTreat

    Diagram 2: Advanced Purification Workflow for this compound

  • Materials and Reagents:

    • Crude this compound
    • Sodium hydroxide (NaOH, reagent grade)
    • Hydroiodic acid (HI, as above)
    • Deionized water
    • Separatory funnel (500 mL)
    • Heating mantle and oil bath
  • Procedure [2]:

    • Initial Dissolution: Dissolve ~30 g of crude this compound in 150 mL of deionized water in a 500 mL separatory funnel.
    • Alkali Treatment: Add a 10% w/w aqueous sodium hydroxide (NaOH) solution slowly to the separatory funnel while shaking, until the solution is strongly basic (pH > 12). This will liberate free pyridine, forming a separate organic layer.
    • Phase Separation: Allow the phases to separate completely. Drain and discard the lower aqueous layer, which contains water-soluble impurities.
    • Washing: Wash the remaining pyridine layer (organic phase) with a small amount of deionized water to remove any residual base or salts. Separate and discard the wash water.
    • Acid Treatment and Crystallization: Return the purified pyridine to a clean round-bottom flask. Cool it in an ice-water bath. With vigorous stirring, slowly add a stoichiometric amount of hydroiodic acid (HI) to re-form the salt. The pure this compound will precipitate.
    • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with cold ether, and dry as described in Section 2.1.
  • Alternative Alkalis and Acids: The patent indicates that other alkalis like KOH, or acids like H2SO4, HCl, or H3PO4 can be used in this purification process [2].

Characterization and Analytical Data

The purified compound should be characterized to confirm its identity and purity. The following table summarizes key physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value / Description Conditions / Notes
CAS Number 18820-83-2 [1]
Molecular Formula C5H6IN [1]
Molecular Weight 207.01 g/mol [1]
Melting Point 210 °C (decomposition) [1]
Appearance White to Light yellow crystalline powder [1]
Density 2.09 g/cm³ [1]
Water Solubility Soluble [1]
Storage Store at room temperature, in a dry and cool environment [1] Keep container tightly closed.

Table 2: Commercial Availability (Referenced for Context and Sourcing)

Manufacturer Product Number Pack Size Price (USD)
TCI Chemicals P2672 5 g $100 [1]

Troubleshooting and Best Practices

  • Color Formation: If the product exhibits a yellow or orange color, it may indicate decomposition or the presence of iodine impurities. Repetition of the acid-base purification cycle (Section 3.1) is recommended.
  • Low Yield: Ensure the reaction is conducted under anhydrous conditions as much as possible. Slow addition of acid with efficient cooling minimizes side reactions and loss of volatile pyridine.
  • Safety Considerations:
    • Hydroiodic Acid: Handle with extreme care in a fume hood. It is corrosive and can cause severe burns. Stabilized acid is recommended to prevent iodine liberation.
    • Pyridine: This compound has a disagreeable odor and is harmful if inhaled or absorbed through the skin.
    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

Applications and Conclusion

Purified this compound serves as a stable, solid source of pyridinium ions and iodide anions. It is valuable in organic synthesis as a catalyst or reagent, particularly in reactions where a proton source and nucleophilic iodide are needed in tandem. The protocols outlined herein, especially the purification method based on industrial patent literature, provide a robust pathway to obtain this compound with the high purity required for advanced research and development in pharmaceutical and chemical sciences [2].

References

Application Notes and Protocols: Pyridine Hydroiodide in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyridine hydroiodide (C₅H₅N·HI, CAS No. 18820-83-2) is an acid addition salt of pyridine and hydriodic acid that serves as a versatile reagent and catalyst in modern organic synthesis. With a molecular weight of 207.01 g/mol and typically available at 97% minimum purity, this compound has gained significant attention for its unique reactivity in various transformations, particularly in demethylation reactions and as a precursor for advanced materials including perovskites for photovoltaic applications [1]. These application notes provide detailed protocols and structural data to facilitate the implementation of this compound in research and development settings, with particular emphasis on its catalytic properties and handling considerations.

Chemical Properties and Structure

Fundamental Characteristics

This compound belongs to the class of hydriodide salts formed through the acid-base reaction between pyridine and hydriodic acid. The compound exists as a pyridinium iodide salt, where the nitrogen atom of pyridine is protonated, forming a pyridinium cation paired with an iodide anion [2]. This ionic structure significantly influences its physical properties and reactivity compared to neutral pyridine.

Table 1: Physicochemical Properties of this compound

Property Value/Specification
CAS Registry Number 18820-83-2
Molecular Formula C₅H₅N·HI
Molecular Weight 207.01 g/mol
Purity 97% Minimum
Synonyms Pyridinium iodide; pyridine*HOTf; pyridin-1-ium iodide
Appearance Typically off-white to tan crystalline solid
Spectral Characteristics

While the search results don't provide detailed spectral data, this compound can be characterized using standard analytical techniques. Proton NMR typically shows characteristic downfield shifts for the pyridinium ring protons compared to neutral pyridine, with specific patterns depending on the solvent system. Iodine elemental analysis can confirm stoichiometry and purity, while mass spectrometry generally shows the molecular ion peak corresponding to the pyridinium cation.

Synthetic Applications and Mechanisms

Demethylation of Aryl Methyl Ethers

This compound serves as an effective demethylating agent for the cleavage of aryl methyl ethers, a transformation crucial in natural product synthesis and pharmaceutical intermediate preparation. The iodide anion functions as a nucleophile in displacement reactions, while the acidic pyridinium ion facilitates protonation of intermediates.

Reaction Mechanism:

  • Initial proton transfer from pyridinium to the ether oxygen
  • Nucleophilic attack by iodide on the activated methyl group
  • Formation of methyl iodide and the corresponding phenol
  • Regeneration of pyridine upon workup

This demethylation protocol is particularly valuable for base-sensitive substrates where harsher conditions would cause decomposition [2].

Catalysis in Phosphonate Chemistry

This compound demonstrates exceptional catalytic activity in reactions involving trialkyl phosphites and various C=X electrophiles. Research indicates it exhibits particularly high activity compared to other pyridine hydrohalides in facilitating the addition of phosphites to aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [2]. This broad utility makes it a versatile catalyst for synthesizing valuable organophosphorus compounds including:

  • Hydroxyphosphonates via reaction with aldehydes and ketones
  • Aminophosphonates through imine additions
  • Carbamoylphosphonates from isocyanate electrophiles
  • Methylenebisphosphonates via double addition reactions

Table 2: Synthetic Applications of this compound

Application Type Substrates Products Key Advantages
Demethylation Aryl methyl ethers Phenols Selective cleavage, mild conditions
Phosphonate Synthesis Trialkyl phosphites + C=X electrophiles Various organophosphorus compounds High catalytic activity, broad substrate scope
Quaternary Salt Formation Styrene derivatives Pyridinium compounds with primary alcoholic groups Facile preparation of functionalized ammonium salts
Perovskite Precursor - Photovoltaic materials High purity source for semiconductor applications

The Kolodyazhnaya study (Russian J. General Chem. 2010, 80(4), 709-722) documented in the search results provides comprehensive evidence of the superior performance of this compound in these transformations compared to other catalysts in its class [2].

Quaternary Ammonium Compound Synthesis

This compound participates in reactions with unsaturated compounds like styrene to produce quaternary pyridinium compounds containing primary alcoholic groups [2]. This transformation represents a valuable route to functionalized ammonium salts with potential applications as surfactants, phase-transfer catalysts, or ionic liquids.

Experimental Protocols

General Considerations for Reaction Setup

Apparatus Preparation:

  • Use a multi-necked round-bottom flask equipped with appropriate stirbar
  • Employ an addition funnel fitted with an inert gas inlet
  • Ensure all glassware is properly flame-dried or oven-dried
  • Maintain an inert atmosphere (argon or nitrogen) throughout the reaction
  • Avoid balloons for maintaining inert atmosphere unless specially justified [3]

Reagent Quality:

  • Use this compound with ≥97% purity
  • Document the source and lot number of all chemicals
  • Pre-dry solvents according to standard purification methods
  • For sensitive reactions, activate reagents as necessary (e.g., distillation, recrystallization)
Protocol 1: Demethylation of Aryl Methyl Ethers

Materials:

  • Substrate (aryl methyl ether): 10 mmol
  • This compound: 30 mmol (3.0 equiv)
  • Solvent (acetonitrile or DMF): 30 mL
  • Nitrogen atmosphere

Procedure:

  • Charge a 100 mL three-necked round-bottom flask with this compound and solvent
  • Add the aryl methyl ether substrate under inert atmosphere
  • Reflux the reaction mixture at 80-85°C with vigorous stirring
  • Monitor reaction progress by TLC or HPLC (typically 4-24 hours)
  • Upon completion, cool the mixture to room temperature
  • Quench carefully with saturated sodium bicarbonate solution
  • Extract with ethyl acetate (3 × 25 mL)
  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate
  • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography

Validation:

  • Yield range: 70-95% depending on substrate
  • Characterization: NMR, IR, and mass spectrometry comparison with authentic samples
  • Purity assessment: qNMR with internal standard when quantitative data required
Protocol 2: Catalytic Synthesis of Hydroxyphosphonates

Materials:

  • Aldehyde or ketone: 5 mmol
  • Trialkyl phosphite: 5 mmol
  • This compound: 0.25 mmol (5 mol%)
  • Anhydrous solvent (THF or CH₂Cl₂): 15 mL

Procedure:

  • Prepare a 50 mL round-bottom flask with magnetic stirbar under nitrogen
  • Charge the flask with aldehyde/ketone and trialkyl phosphite
  • Add this compound catalyst as a solid in one portion
  • Dilute with anhydrous solvent and stir at room temperature
  • Monitor by ³¹P NMR or TLC for reaction completion (typically 1-6 hours)
  • After complete conversion, concentrate under reduced pressure
  • Purify the hydroxyphosphonate by flash chromatography or distillation

Notes:

  • Reaction typically proceeds with high regioselectivity for aldehydes
  • For ketones, extended reaction times may be necessary
  • The catalytic loading can be adjusted from 1-10 mol% depending on substrate reactivity

Reaction Visualization

G A Aryl Methyl Ether C Proton Transfer & Nucleophilic Attack A->C B This compound B->C D Methyl Iodide Formation C->D E Phenol Product C->E F Pyridine Regeneration D->F

Figure 1: Demethylation Mechanism Flowchart. This diagram illustrates the key steps in the this compound-mediated demethylation of aryl methyl ethers, highlighting the nucleophilic attack by iodide and subsequent regeneration of pyridine.

G A Trialkyl Phosphite D Nucleophilic Addition A->D B C=X Electrophile (Aldehyde, Ketone, Imine) B->D C This compound (Catalyst) C->D Activates Reaction E Product Formation (Hydroxyphosphonate, Aminophosphonate) D->E F Catalyst Regeneration D->F 5 mol%

Figure 2: Catalytic Cycle in Phosphonate Synthesis. This flowchart depicts the role of this compound as a catalyst in the addition of phosphites to various C=X electrophiles, showing catalyst regeneration and product diversity.

Practical Considerations

Safety and Handling

This compound requires standard laboratory safety precautions including:

  • Use of appropriate personal protective equipment (gloves, safety glasses, lab coat)
  • Operations in a well-ventilated fume hood to avoid inhalation
  • Proper storage in airtight containers protected from light and moisture
  • Awareness that despite its utility, it should be treated as a potential irritant to skin, eyes, and respiratory system
Scalability and Process Optimization

When scaling up reactions employing this compound:

  • Maintain the same equivalents or catalytic loading across scales
  • Ensure efficient stirring to handle potential viscosity changes
  • Consider slow addition of reagents to control exotherms
  • For demethylation reactions, capture and recycle volatile methyl iodide byproduct
  • Perform reaction calorimetry studies for large-scale implementations

Documented procedures should specify that reactions have been performed at least twice on the described scale with yield variations not exceeding 10% to ensure reproducibility [3].

Green Chemistry Alternatives

While this compound offers valuable synthetic utility, researchers should consider:

  • Solvent selection following green chemistry principles (e.g., replacement of hazardous solvents)
  • Atom economy of the transformation
  • Waste stream management, particularly for iodine-containing byproducts
  • Potential catalyst recovery and reuse where feasible

Conclusion

This compound represents a versatile and efficient reagent with demonstrated utility in key organic transformations including demethylation reactions, phosphonate synthesis, and preparation of functionalized materials. Its commercial availability, well-defined reactivity, and ease of handling make it particularly valuable for pharmaceutical synthesis and materials science applications. The protocols provided herein offer researchers detailed methodologies for implementing this reagent in various synthetic contexts while maintaining appropriate safety and reproducibility standards. Future developments will likely expand its applications in emerging fields such as perovskite solar cell fabrication [1] and sustainable chemical synthesis.

References

Comprehensive Application Notes and Protocols for the Purification of Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Pyridine hydroiodide, an organic salt formed from the reaction of pyridine with hydroiodic acid, represents a chemically significant compound with particular utility in pharmaceutical development and synthetic organic chemistry. While detailed physical properties of this compound itself require further characterization in the literature, its structural analogs and parent compounds provide valuable insight. Pyridine N-oxide derivatives demonstrate remarkable versatility as ambivalent species capable of reacting with both nucleophilic and electrophilic reagents, making them valuable intermediates in complex synthetic pathways [1]. The fundamental pyridine structure serves as a crucial building block in numerous chemical contexts, though its purification presents distinct challenges due to potential impurities that can significantly impact its reactivity and application in sensitive chemical processes [2].

The importance of this compound purification extends substantially into pharmaceutical research and development, where compound purity directly influences reaction outcomes, biological activity assessments, and ultimately drug safety profiles. Recent investigations have highlighted the exceptional catalytic performance of dimethylaminopyridinium iodide (DMAP·HI) in facilitating the formation of cyclic carbonates from epoxides and atmospheric carbon dioxide—a transformation with growing importance in green chemistry and sustainable pharmaceutical synthesis [3]. This catalytic application underscores the practical significance of obtaining high-purity this compound derivatives, as impurity profiles can dramatically alter catalytic efficiency, reaction kinetics, and product purity in active pharmaceutical ingredient (API) synthesis.

Purification Methods for this compound

Methodological Overview

The purification of this compound demands a strategic approach tailored to the specific impurities present in the crude material. Based on the available literature for related compounds and general purification principles for pyridine derivatives, several methodologies emerge as particularly promising. While a direct purification protocol for this compound is not extensively documented in the available sources, the purification of pyridine itself has been systematically investigated, providing valuable transferable insights [4]. For instance, crude pyridine can be effectively purified through acid-base treatment followed by careful fractional distillation, methods that could be adapted for its salt forms [5].

The strategic selection of purification techniques must be guided by the nature of the contaminants, which typically include residual solvents, reaction byproducts, isomeric impurities, decomposition products, and excess starting materials. Each class of impurity may require a distinct removal approach, making comprehensive purification often dependent on employing multiple complementary techniques in sequence.

Crystallization Techniques

Solvent-Based Recrystallization represents one of the most effective methods for obtaining high-purity this compound. The process typically involves:

  • Solvent Selection: Identifying an appropriate solvent or solvent system where the compound has moderate solubility at elevated temperatures but significantly reduced solubility at lower temperatures. Common solvents for pyridinium salts include ethanol, methanol, ethyl acetate, or their binary mixtures with non-polar solvents like diethyl ether.
  • Dissolution: Dissolving the crude material in minimal hot solvent to achieve saturation. Care should be taken to avoid excessive heating that might promote decomposition.
  • Crystallization: Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield. Slow cooling promotes the formation of larger, more pure crystals.
  • Isolation: Collecting the crystals via vacuum filtration and washing with small portions of cold solvent to remove adsorbed impurities.

The effectiveness of recrystallization can be monitored by tracking color improvement and melting point sharpness between successive batches, with high-purity material typically exhibiting a narrow melting range and characteristic crystal morphology [3].

Temperature-Gradient Recrystallization offers an alternative approach particularly valuable for compounds with significant solubility variations across temperature ranges. This technique employs a single solvent system while leveraging precise temperature control throughout the crystallization process. For this compound, establishing an accurate temperature-solubility profile represents a critical first step in optimizing this purification approach.

Chemical Treatment and Distillation

For this compound synthesized from pyridine and hydroiodic acid, chemical pretreatment of the pyridine starting material can significantly impact the final salt purity. Research on pyridine purification describes an alkali treatment process where crude pyridine is stirred with a 10% sodium hydroxide solution, followed by separation of the organic layer [5]. This treatment effectively removes acidic impurities that might otherwise carry through to the salt formation step.

Following chemical treatment, distillation techniques provide powerful purification for the pyridine precursor:

  • Simple Distillation: Effective for initial purification and solvent removal.
  • Fractional Distillation: Essential for separating pyridine from closely boiling impurities through multiple vaporization-condensation cycles.
  • Reduced Pressure Distillation: Recommended for compounds susceptible to decomposition at elevated temperatures.

Although this compound itself is not typically distilled due to its ionic nature and low volatility, the purification of the pyridine starting material directly influences the quality of the resulting salt [5]. Implementing rigorous purification of the precursor pyridine before salt formation represents a proactive strategy to minimize impurities in the final this compound product.

Experimental Protocols

Recrystallization Protocol for this compound

Principle: This protocol utilizes differential solubility in ethanol to separate this compound from impurities based on crystallization behavior.

Materials:

  • Crude this compound (1.0 g)
  • Absolute ethanol (5-10 mL)
  • Diethyl ether (10 mL)
  • Hot plate with magnetic stirring
  • Crystallization dish (50 mL)
  • Ice-water bath
  • Vacuum filtration apparatus
  • Desiccator

Procedure:

  • Dissolution: Transfer the crude this compound to the crystallization dish and add 5 mL of absolute ethanol. Gently heat to 50-60°C with stirring until complete dissolution. If necessary, add additional ethanol in 1 mL increments until all material dissolves.
  • Decolorization: If the solution is deeply colored, add a small spatula tip of activated charcoal and continue stirring for 5-10 minutes. Filter hot through a preheated filter paper to remove charcoal.
  • Crystallization: Cover the dish and allow it to cool slowly to room temperature. Subsequently, transfer it to an ice-water bath and let it stand for 30-60 minutes to complete crystallization.
  • Isolation: Collect the crystals by vacuum filtration, washing with two 2 mL portions of ice-cold 1:1 ethanol:diethyl ether mixture.
  • Drying: Spread the crystals on a watch glass and dry in a vacuum desiccator for 2-4 hours. Alternatively, use an oven at 40-50°C for 1-2 hours.
  • Characterization: Determine the melting point and calculate the percentage yield. Analyze purity by NMR spectroscopy [3].

Troubleshooting:

  • Low recovery: Excessive solvent used; concentrate the mother liquor for a second crop of crystals.
  • Oil formation: Too rapid cooling; re-dissolve and cool more slowly.
  • Poor purity: Repeat recrystallization with adjusted solvent ratio.
Purification via Pyridine Precursor

Principle: This method prioritizes purification of the pyridine starting material before salt formation, leveraging distillation for impurity removal.

Materials:

  • Crude pyridine (10 mL)
  • Sodium hydroxide pellets
  • 10% Sulfuric acid solution
  • Hydroiodic acid (57%, stoichiometric amount)
  • Distillation apparatus
  • Separatory funnel (250 mL)
  • Anhydrous sodium sulfate

Procedure:

  • Alkali Treatment: Dissolve 2 g of sodium hydroxide in 20 mL water in a separatory funnel. Add 10 mL of crude pyridine, shake vigorously for 2 minutes, and allow phases to separate. Drain the aqueous layer [5].
  • Acid Treatment: Transfer the purified pyridine to a clean separatory funnel and wash with 10 mL of 10% sulfuric acid solution. Separate and retain the organic layer.
  • Drying: Transfer the pyridine to a conical flask and add anhydrous sodium sulfate (2 g). Swirl periodically and let stand for 30 minutes until the solution becomes clear.
  • Distillation: Assemble a fractional distillation apparatus. Transfer the dried pyridine to the distillation flask and carefully distill, collecting the fraction boiling at 115-116°C [5].
  • Salt Formation: Dissolve the purified pyridine in dry diethyl ether (20 mL) in an ice bath. Slowly add an equimolar amount of hydroiodic acid (57%) dropwise with stirring. A white precipitate of this compound will form.
  • Isolation: Filter the precipitate under vacuum, wash with cold dry ether, and dry in a desiccator.

Safety Considerations:

  • Perform acid handling in a fume hood with appropriate PPE.
  • Ensure proper grounding of distillation apparatus to prevent static discharge.
  • Ether is highly flammable; eliminate all ignition sources.

Characterization and Analytical Methods

Analytical Techniques for Quality Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful technique for structural confirmation and purity assessment of this compound. Both ( ^1H )-NMR and ( ^{13}C )-NMR provide critical information about the chemical environment of protons and carbons within the molecule. For this compound, NMR analysis in DMSO-d₆ or CDCl₃ should reveal characteristic signals consistent with the proposed structure. The absence of extraneous signals indicates high purity, while the presence of additional peaks suggests residual impurities [3]. Quantitative NMR can further determine purity relative to an internal standard.

Melting Point Determination offers a rapid, traditional method for preliminary purity assessment. Pure compounds typically exhibit sharp melting points within a narrow range (1-2°C), while impurities generally cause depression and broadening of the melting range. For this compound, consistent melting behavior across multiple batches indicates reproducible purity. This method requires minimal equipment and provides immediate feedback during process optimization.

Supplementary Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Effectively separates and quantifies this compound from potential impurities. Reverse-phase systems with C18 columns and UV detection at 254 nm are commonly employed.
  • UV-Vis Spectroscopy: Useful for detecting chromophoric impurities, particularly colored compounds that might persist through the purification process.
  • Mass Spectrometry: Confirms molecular identity through exact mass measurement and fragmentation pattern analysis.
  • Elemental Analysis: Quantitatively determines carbon, hydrogen, and nitrogen content, providing definitive evidence of molecular purity when results align with theoretical values.
Documentation and Reporting

Maintaining comprehensive records of analytical results throughout the purification process enables trend analysis and continuous process improvement. The following table summarizes key quality control checkpoints:

Analytical Method Target Specifications Acceptance Criteria
Visual Inspection White crystalline powder Free-flowing, no discoloration
Melting Point Sharp melting range ≤2°C range, literature correlation
NMR Purity ≥95% chemical purity No significant impurity peaks
HPLC Purity ≥98% area normalization Single main peak, no significant impurities

Applications in Drug Development

This compound and its derivatives demonstrate significant utility across multiple domains of pharmaceutical research and development. Recent investigations have highlighted dimethylaminopyridinium hydroiodide (DMAP·HI) as a superior catalyst for cyclic carbonate synthesis from epoxides and atmospheric carbon dioxide, achieving remarkable 96% yield under mild conditions (40°C, 1 atm CO₂) [3]. This transformation holds substantial importance in green chemistry applications within pharmaceutical manufacturing, where the incorporation of CO₂ into molecular frameworks represents both an environmental and synthetic advantage.

The counterion dependence of catalytic activity observed in pyridinium salts significantly impacts their pharmaceutical applications. Systematic studies reveal that iodide salts outperform their chloride and bromide counterparts, with DMAP·HI demonstrating dramatically higher efficiency (96% yield) compared to DMAP·HBr (37%) and DMAP·HCl (20%) under identical reaction conditions [3]. This pronounced anion effect underscores the critical importance of salt purity in catalytic applications, as even minor contaminant ions could substantially diminish performance in key pharmaceutical transformations.

The broader class of pyridinium salts frequently serves as key intermediates in the synthesis of biologically active molecules and pharmaceutical agents. Their presence in supramolecular chemistry as cationic components, particularly in cyclobisparaquat derivatives and related macrocyclic structures, enables specific molecular recognition events relevant to drug delivery systems [1]. Furthermore, pyridinium salts function as valuable precursors to various nitrogen-containing heterocycles prevalent in pharmaceutical compounds, with their purity directly influencing the efficiency of subsequent synthetic steps and the quality of final drug substances.

G Start Start Purification MethodSelect Method Selection Based on Impurity Profile Start->MethodSelect Crystallization Crystallization Protocol MethodSelect->Crystallization Colored impurities PrecursorPurification Precursor Purification Protocol MethodSelect->PrecursorPurification Volatile contaminants Char1 Initial Characterization (Melting Point, NMR) Crystallization->Char1 PrecursorPurification->Char1 Optimization Process Optimization Char1->Optimization Purity assessment Char2 Comprehensive Analysis (HPLC, Elemental Analysis) Optimization->Char2 Application Pharmaceutical Application Char2->Application Quality confirmation

Diagram 1: this compound purification workflow. This flowchart illustrates the decision pathway for selecting appropriate purification methodologies based on impurity characteristics, followed by analytical verification and pharmaceutical application.

Conclusion

The purification of this compound represents a critical process in pharmaceutical chemistry, directly influencing compound performance in catalytic applications and synthetic pathways. This report outlines structured methodologies—particularly crystallization and precursor purification—that effectively address common impurity challenges. The provided protocols emphasize analytical verification through techniques including NMR and melting point determination to ensure rigorous quality control.

Future directions for this compound purification research should focus on developing green chemistry approaches that minimize solvent waste and energy consumption while maintaining high purity standards. Additionally, exploring continuous processing methodologies could enhance efficiency and reproducibility for pharmaceutical manufacturing. The established connection between salt purity and functional performance underscores the fundamental importance of these purification strategies in advancing drug development science.

References

Chemical Profile of Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and basic physical properties of pyridine hydroiodide (PyHI) found in the search results.

Property Details
CAS Number 18820-83-2 [1] [2]
Chemical Name This compound [1] [2]
Synonyms Pyridinium iodide; this compound [1] [2]
Molecular Formula C5H6IN [1]
Molecular Weight 207.01 - 207.01231 g/mol [1] [2]
Appearance White to Light yellow to Light orange powder or crystal [1]
Melting Point 210 °C (decomposes) [1]
Density 2.09 g/cm³ [1]
Water Solubility Soluble [1]
Storage Store at room temperature, keep dry and cool [1]
Primary Application Used as a precursor for perovskites in photovoltaic applications [2]

Limitations in Available Information

The search results do not contain specific crystallization data for this compound. Key information for protocol development is missing:

  • No Crystallization Parameters: Essential data such as solubility in various solvents, nucleation kinetics, optimal growth temperatures, and crystal habit are not available.
  • No Detailed Experimental Procedures: The search results lack step-by-step methodologies for purification, crystal growth (e.g., slow evaporation, cooling crystallization), or characterization.
  • Limited Safety Information: While one source lists the general signal word "Warning," specific hazard and precautionary statements are incomplete [1].

How to Proceed with Experimental Design

Due to the lack of specific data, here are suggestions for developing crystallization protocols:

  • Consult Specialized Literature: Search for primary research articles in scientific databases (e.g., SciFinder, Reaxys, Web of Science) using the CAS number (18820-83-2) and terms like "crystal growth," "recrystallization," and "polymorphism."
  • Adapt General Principles: Apply standard organic salt crystallization techniques. Begin with solubility tests in common solvents (water, alcohols, acetonitrile, acetone) and mixed solvent systems.
  • Prioritize Safety: Pyridine derivatives can be hazardous. Consult Material Safety Data Sheets (MSDS) from reliable suppliers like TCI Chemical [1] before handling.
  • Leverage Available Data: Use the known melting point (210 °C) and decomposition behavior [1] as a critical benchmark for characterizing your synthesized crystals.

General Workflow for Crystallization

The diagram below outlines a logical, iterative workflow for developing a crystallization process for a compound like this compound, starting from the available information.

Start Start: Available Chemical Data (Melting Point, Solubility) LitReview Literature & Database Review Start->LitReview SolventSelect Solvent Selection & Screening LitReview->SolventSelect MethodSelect Select Crystallization Method SolventSelect->MethodSelect Execute Execute Crystallization MethodSelect->Execute Characterize Characterize Crystals Execute->Characterize Success Crystals Suitable for Application? Characterize->Success Optimize Optimize Parameters Success->Optimize No End Protocol Established Success->End Yes Optimize->SolventSelect New Solvent/System Optimize->MethodSelect Adjust Method Optimize->Execute Refine Conditions

References

Comprehensive Application Notes and Protocols for Pyridine Hydroiodide in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyridine Hydroiodide

This compound (C₅H₅N·HI), also known as pyridinium iodide, is an organic salt formed through the acid-base reaction between pyridine and hydroiodic acid. This compound has gained significant importance across various research and industrial applications due to its unique chemical properties and reactivity. With a molecular weight of 207.01 g/mol and a typical purity of ≥97%, this compound serves as a versatile reagent in synthetic chemistry, materials science, and pharmaceutical development [1]. The iodide counterion contributes significantly to its reactivity, acting as both an effective nucleophile and leaving group in various transformations, while the pyridinium cation can function as an acidic component in catalytic systems [2].

The growing interest in pyridine-based compounds in recent years is evidenced by their prevalence in agrochemicals and pharmaceuticals, with approximately half of all pyridine-scaffold agrochemicals having been developed in the current millennium [3]. This review provides a comprehensive compilation of application notes and experimental protocols for researchers seeking to utilize this compound in various scientific contexts, with particular emphasis on its emerging roles in sustainable chemistry and advanced material synthesis.

Chemical Profile and Properties

Fundamental Characteristics

Table 1: Fundamental Properties of this compound

Property Specification Reference
Chemical Name This compound [1]
CAS Number 18820-83-2 [1]
Molecular Formula C₅H₅N·HI [1]
Molecular Weight 207.01 g/mol [1]
Synonyms Pyridinium iodide; pyridine*hydrogen iodide [1]
Purity 97% Minimum [1]

While comprehensive thermodynamic data for this compound specifically is limited in the searched literature, studies on related pyridine derivatives provide insight into the structural characteristics of this compound class. Research on substituted pyridines indicates that standard molar enthalpies, entropies, and Gibbs energies of sublimation vary significantly based on molecular structure and substitution patterns [4]. These thermodynamic parameters play crucial roles in determining the compound's behavior in various applications, particularly in crystal engineering and materials science.

Handling and Storage Considerations

This compound requires proper handling to maintain its chemical stability and performance efficacy. Based on its chemical nature as an organic salt, the following handling guidelines are recommended:

  • Store in a cool, dry place protected from direct sunlight and moisture
  • Keep in a tightly sealed container to prevent sublimation or decomposition
  • Use appropriate personal protective equipment including gloves and safety glasses when handling
  • Avoid contact with strong oxidizing agents due to the iodide component
  • Consider the potential for iodine formation under oxidizing conditions

Agrochemical Applications

Pyridine-based compounds have emerged as highly successful scaffolds in modern agrochemical development. According to recent analyses, approximately 50% of agrochemicals containing pyridine structures have been registered, released, or invented in the current millennium [3]. These compounds frequently demonstrate unique structural features and novel modes of action that differentiate them from earlier generations of agrochemical products.

The strategic incorporation of pyridine rings in pesticide design serves multiple purposes:

  • Reduced application dosage through increased efficacy, leading to environmental benefits [3]
  • Overcoming pest resistance mechanisms that have rendered older compounds ineffective [3]
  • Enabling creation of patentable structures that circumvent existing intellectual property while potentially modifying the spectrum of biological activity [3]

Recent developments in this field include the registration of 13 new pyridine-based substances by the International Organization for Standardization (ISO) between January 2021 and June 2024, indicating ongoing innovation in this area [3]. While the specific chemical structures of these newest compounds were not detailed in the available literature, this trend underscores the continuing importance of pyridine derivatives in addressing evolving agricultural challenges.

Catalytic CO₂ Utilization Protocol

Background and Mechanism

This compound derivatives have demonstrated remarkable efficiency as sustainable organocatalysts for carbon dioxide utilization, particularly in the synthesis of cyclic carbonates from epoxides. This application aligns with growing interest in carbon capture and utilization (CCU) technologies that convert CO₂ into value-added products under mild conditions [2]. Among various catalysts investigated, dimethylaminopyridinium hydroiodide (DMAP·HI) has shown superior performance for cyclic carbonate formation without requiring solvents or additives [2].

The catalytic mechanism involves a bifunctional process where the pyridinium component activates the epoxide through hydrogen bonding, while the iodide ion acts as a nucleophile that opens the epoxide ring. The nucleophilic activation of CO₂ by the pyridine derivative is a crucial step in this transformation [2]. Interestingly, catalytic efficiency shows a direct correlation with the basicity of the pyridine derivative, with more basic p-substituted pyridinium iodides demonstrating significantly higher yields compared to their more acidic counterparts [2].

Experimental Protocol: Cyclic Carbonate Synthesis

Table 2: Reaction Optimization Parameters for Cyclic Carbonate Formation

| Parameter | Standard Condition | Optimization Range | Impact on Yield | |---------------|------------------------|------------------------|---------------------| | Catalyst Loading | 10 mol% | 2-20 mol% | 96% yield at 10 mol% | [2] | | Temperature | 40°C | 25-120°C | Maximum at 40°C | [2] | | CO₂ Pressure | 1 atm (balloon) | 1-10 atm | Effective at 1 atm | [2] | | Reaction Time | 12 hours | 2-24 hours | Complete conversion by 12h | [2] | | Counterion | Iodide | Cl⁻, Br⁻, I⁻ | I⁻ > Br⁻ > Cl⁻ | [2] |

Materials and Equipment:

  • Substrate: Styrene oxide (5.0 mmol) or other epoxide substrates
  • Catalyst: Dimethylaminopyridinium hydroiodide (DMAP·HI, 0.50 mmol, 10 mol%)
  • Atmosphere: CO₂ balloon (1 atm pressure)
  • Apparatus: Round-bottom flask with magnetic stirrer, reflux condenser (if elevated temperature needed), CO₂ inlet system
  • Monitoring: Thin-layer chromatography (TLC) or ( ^1 \text{H} ) NMR spectroscopy for reaction progression

Step-by-Step Procedure:

  • Reaction Setup: Charge the reaction vessel with styrene oxide (5.0 mmol) and DMAP·HI (0.50 mmol)
  • Atmosphere Control: Purge the system with CO₂ gas and maintain under CO₂ atmosphere (1 atm balloon)
  • Reaction Initiation: Stir the reaction mixture at 40°C for 12 hours
  • Reaction Monitoring: Track epoxide consumption by ( ^1 \text{H} ) NMR by observing the shift of the methine proton of styrene oxide from 3.90 ppm to 5.88 ppm for the cyclic carbonate product [2]
  • Product Isolation: Upon complete conversion, purify the crude product by column chromatography
  • Catalyst Recovery: The pyridinium catalyst can be recovered and recycled without significant loss of activity [2]

Analytical Verification:

  • ( ^1 \text{H} ) NMR Characterization: The successful conversion is confirmed by the downfield shift of the methine proton from δ 3.90 ppm (epoxide, Ha) to δ 5.88 ppm (cyclic carbonate, Hc) [2]
  • Product Identification: The cyclic carbonate product exhibits characteristic NMR shifts for both methine and methylene protons, along with aromatic signals distinct from starting material
  • Yield Calculation: Typical yields exceed 95% under optimized conditions [2]
Catalyst Structure-Activity Relationship

The efficiency of pyridinium catalysts in CO₂ utilization strongly depends on their structural features and electronic properties. A systematic investigation of para-substituted pyridinium iodide derivatives revealed unexpectedly that catalytic efficiency increases with pyridine basicity:

  • p-Cyanopyridinium iodide (pKa 1.9): 46% yield
  • Pyridinium iodide (pKa 5.2): 66% yield
  • p-Methylpyridinium iodide (pKa 6.0): 89% yield
  • Dimethylaminopyridinium iodide (pKa 9.7): 96% yield [2]

This counterintuitive result suggests that epoxide activation through hydrogen bonding is not the sole determinant of catalytic efficiency, and other factors such as nucleophilic strength and transition state stabilization play significant roles in the reaction mechanism [2].

G This compound Catalytic Cycle for CO₂ Utilization CO2 CO₂ Product Cyclic Carbonate CO2->Product Epoxide Epoxide Substrate Intermediate Iodohydrin Intermediate Epoxide->Intermediate  I⁻ nucleophilic  ring opening Catalyst DMAP·HI Catalyst Catalyst->Intermediate  catalytic  activation Intermediate->Product  CO₂ incorporation  cyclization Regenerated Regenerated Catalyst Product->Regenerated  catalyst  regeneration

Figure 1: Catalytic mechanism of this compound in cyclic carbonate synthesis from epoxides and CO₂, showing the nucleophilic activation pathway and catalyst regeneration [2].

Materials Science Applications

Perovskite Photovoltaic Precursors

This compound serves as an important chemical precursor in the development of perovskite materials for photovoltaic applications [1]. While specific protocols for perovskite synthesis were not detailed in the available literature, the compound's role as a pyridinium source contributes to the formation of efficient light-absorbing layers in solar cells. The thermal properties and sublimation behavior of pyridine derivatives make them particularly suitable for controlled deposition in thin-film photovoltaic devices [4].

Research on the sublimation characteristics of pyridine derivatives provides valuable insights for materials applications. Studies have measured the saturated vapor pressures of various pyridine-containing heterocycles and determined their standard molar enthalpies, entropies, and Gibbs energies of sublimation [4]. These thermodynamic parameters enable researchers to optimize vapor deposition processes for creating high-quality perovskite films with minimal defects.

Solid Polyelectrolyte Systems

This compound incorporated into copolymer systems forms high-conductivity materials suitable for various electrochemical applications. Research demonstrates that the hydroiodide salt of poly(4-vinyl pyridine-co-butylmethacrylate) and related copolymers exhibit significant enhancements in ionic conductivity [5].

Table 3: Performance of Pyridine-Based Polyelectrolyte Systems

Polymer System Conductivity Increase Key Characteristics Reference
Poly(4-vinyl pyridine-co-butylmethacrylate)·HI 10³-10⁴ fold Increased chain flexibility, reduced Tg [5]
Poly(4-vinyl pyridine-co-butylacrylate)·HI 10³-10⁴ fold Enhanced amorphous region, film-forming capability [5]

The dramatic increase in room temperature conductivity (by a factor of 10³-10⁴) observed in these systems results from the combination of the hydroiodide salt functionality with the flexible copolymer backbone [5]. The butyl methacrylate and butylacrylate comonomers function as internal plasticizers, lowering the glass transition temperature (Tg) and increasing the amorphous regions of the polymer, thereby facilitating ion transport [5].

Application Protocol for Solid Polyelectrolytes:

  • Copolymer Synthesis: Prepare poly(4-vinyl pyridine-co-butylmethacrylate) or poly(4-vinyl pyridine-co-butylacrylate) in varying monomer ratios to optimize film-forming and conductive properties
  • Quaternization: Treat the copolymers with hydroiodic acid to form the pyridinium hydroiodide salts
  • Film Formation: Cast the resulting polyelectrolytes into thin films using appropriate solvents
  • Conductivity Measurement: Evaluate ionic conductivity using electrochemical impedance spectroscopy or comparable techniques

These solid polyelectrolyte systems demonstrate the versatility of this compound chemistry in advanced material design, particularly for applications in energy storage and electrochemical devices.

Safety, Handling, and Regulatory Considerations

Safety Precautions

While comprehensive safety data specifically for this compound was not available in the searched literature, based on its chemical structure, the following precautions are recommended:

  • Personal Protective Equipment: Wear appropriate gloves, safety glasses, and lab coat to prevent skin and eye contact
  • Ventilation: Use in a well-ventilated area or fume hood to avoid inhalation of potential sublimation products
  • Storage: Keep container tightly closed in a cool, dry, well-ventilated place away from incompatible substances
  • Stability: The compound is likely stable under recommended storage conditions but may decompose under extreme temperatures or moist conditions
Regulatory Status

Pyridine derivatives continue to play significant roles in pharmaceutical development, with 54 pyridine-containing drugs approved by the US FDA between 2014-2023 [6]. Among these approved drugs, the majority (33%) were in the anticancer category, followed by central nervous system agents (20%) [6]. This demonstrates the continuing pharmaceutical relevance of pyridine-based compounds while highlighting the importance of thorough regulatory compliance for research applications.

Conclusion and Future Perspectives

This compound represents a versatile reagent with demonstrated utility across multiple scientific disciplines, from sustainable catalysis to advanced materials development. Its role in CO₂ utilization protocols highlights how simple pyridinium salts can contribute to addressing environmental challenges through green chemistry approaches. The continuing emergence of new pyridine-based agrochemicals [3] and pharmaceuticals [6] further underscores the importance of this compound class in industrial applications.

Future research directions likely include further optimization of catalytic systems for CO₂ conversion, development of specialized pyridinium salts with tailored properties for specific applications, and exploration of synergistic effects in multi-component catalytic systems. The fundamental thermodynamic studies on pyridine derivatives [4] provide a solid foundation for these advanced applications, enabling researchers to predict and control the behavior of pyridine-based compounds in various technological contexts.

References

Performance of Pyridine Hydrogenation Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst System Reaction Conditions Performance Key Advantages / Notes
Rh₂O₃ [1] 5 bar H₂, 40 °C, TFE, 0.5 mol% Rh High yields for various alkyl pyridines; e.g., 2,6-lutidine: 100% conversion, 97:3 cis:trans diastereoselectivity [1]. Mild conditions, commercially available catalyst, broad substrate scope for functionalized pyridines.
Pd-C (with ClCH₂CHCl₂) [2] 1 atm H₂, RT, MeOH, 25 wt% Pd-C >99% yield for pyridinecarboxamides to piperidinecarboxamide hydrochlorides [2]. In-situ pyridine salt formation prevents catalyst poisoning; very mild (ambient) pressure and temperature.
Pd-Ag/Al₂O₃ [3] 70 bar H₂, 60 °C Pyridine conversion: 99%; Piperidine selectivity: 99% [3]. Bimetallic synergistic effect; high activity and selectivity.
Ti-modified Pt/Al₂O₃ [4] 40 bar H₂, 160 °C, fixed-bed reactor Pyridine conversion: 87.8%; Piperidine selectivity: 92.4% [4]. Designed for continuous flow processes; Ti modification enhances Pt reducibility.

Detailed Experimental Protocols

Protocol 1: Hydrogenation with Rh₂O₃ under Mild Conditions

This protocol is adapted from the work of Williams et al. for the hydrogenation of 2,6-lutidine [1].

  • Reaction Setup: Perform the reaction in a pressure-resistant vessel (e.g., a Parr reactor) equipped with a stirring mechanism.
  • Catalyst: Rh₂O₃ (0.5 mol% Rh relative to substrate) [1].
  • Solvent: Trifluoroethanol (TFE) [1].
  • Conditions: Charge with 5 bar H₂ pressure and heat at 40 °C with stirring [1].
  • Reaction Monitoring: Monitor reaction completion by TLC or NMR. Typical reaction times are several hours to overnight [1].
  • Work-up: After reaction, filter the reaction mixture to remove the solid catalyst. Concentrate the filtrate under reduced pressure.
  • Product Purification: Purify the crude piperidine product by distillation, recrystallization, or flash chromatography as appropriate. Yields and diastereoselectivity can be determined by NMR analysis [1].
Protocol 2: Synergistic Pd-C Catalytic Hydrogenation with In-Situ Salt Formation

This protocol is based on the method reported for the synthesis of N-butyl-4-piperidinecarboxamide hydrochloride [2].

  • Reaction Setup: Conduct the reaction on an atmospheric pressure hydrogenator (e.g., hydrogen balloon) at room temperature.
  • Catalyst: 10% Pd-C (25 wt% relative to substrate) [2].
  • Additive: ClCH₂CHCl₂ (1.2 equiv) [2].
  • Solvent: Methanol (MeOH) [2].
  • Procedure:
    • Suspend the pyridine substrate (e.g., N-butyl-4-pyridinecarboxamide, 1.0 mmol), 10% Pd-C (44.5 mg), and ClCH₂CHCl₂ (160 mg, 1.2 mmol) in MeOH (30 mL) [2].
    • Purge the system with an inert gas (e.g., N₂ or Ar), then fill with H₂.
    • Stir the reaction mixture at room temperature until hydrogen uptake ceases (approximately 5 hours) [2].
  • Work-up and Isolation:
    • Filter the mixture to remove the Pd-C catalyst.
    • Concentrate the filtrate under reduced pressure to obtain a residue.
    • Triturate the residue with diethyl ether (10 mL) and collect the solid piperidine hydrochloride product by filtration. The product is typically pure enough for direct use [2].

Catalyst Selection Workflow

The following diagram illustrates the decision-making process for selecting a hydrogenation method based on your requirements:

Start Start: Pyridine Hydrogenation Substrate Analyze Pyridine Substrate Start->Substrate FG Functionalized/ Multi-substituted? Substrate->FG Unprotected Unprotected Pyridine FG->Unprotected Yes SaltForm Amenable to In-Situ Salt Formation? FG->SaltForm No Catalyst1 Use Rh₂O₃ Catalyst (Mild conditions: 5 bar, 40°C) Unprotected->Catalyst1 Catalyst2 Use Pd-C with ClCH₂CHCl₂ (Ambient conditions) SaltForm->Catalyst2 Yes Catalyst3 Use Pd-Ag/Al₂O₃ (High pressure: 70 bar) SaltForm->Catalyst3 No

Application Notes for Researchers

  • Solvent Effects: The choice of solvent significantly impacts activity and selectivity. Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are highly effective for Rh₂O₃-catalyzed hydrogenation, likely due to their strong hydrogen-bond-donating ability and ability to activate the pyridine ring [1]. Methanol is a viable, more common alternative for some systems [2].
  • Handling Pyridine Hydroiodide: While not explicitly covered, the principle of using pyridine salts to prevent catalyst poisoning is well-established [2]. You can apply the Pd-C/in-situ hydrodechlorination method by substituting the chloride source with a suitable iodide donor, though this may require optimization. Pre-forming the this compound salt might be necessary.
  • Continuous Processing: For scale-up and industrial production, the Ti-modified Pt/Al₂O₃ catalyst system demonstrates the feasibility of continuous pyridine hydrogenation in a fixed-bed reactor, offering advantages for process intensification [4].

References

Fundamental Principles of Hygroscopicity

Author: Smolecule Technical Support Team. Date: February 2026

Hygroscopic materials can attract and hold water molecules from the surrounding environment through absorption (into the bulk) or adsorption (onto the surface). This can lead to significant physical changes, including alterations in volume, viscosity, boiling point, and compaction properties [1]. When a substance is sufficiently hygroscopic to dissolve in the absorbed water and form a solution, the process is termed deliquescence [1]. For drug substances, which are often complex organic molecules, forming a salt is a standard strategy to improve properties like solubility and bioavailability. However, the selection of a salt form must carefully consider its hygroscopic nature, as this can critically impact the drug's chemical stability, physical stability, and manufacturability [2].

Handling and Storage Protocols

Preventing moisture uptake is paramount for handling hygroscopic pyridine salts. The following protocols provide a framework for maintaining their integrity.

Environmental Control
  • Relative Humidity (RH): All handling and processing should occur in environments with tightly controlled humidity. Ideally, the RH should be kept below 40% at room temperature. This is critical during weighing, formulation, and tableting operations [2].
  • Temperature: While temperature control is secondary to RH, it is still important. Note that the Deliquescence Relative Humidity (DRH) of many salts is temperature-dependent. For instance, the DRH of Na₂SO₄ increases with temperature, while that of NaCl decreases [3].
Material Processing
  • Drying: Before use or analysis, pre-dry the salt if necessary. A process similar to that used for wood drying can be adapted, where dehumidification actions are automatically interrupted if the drying atmosphere becomes insufficiently humid, preventing the formation of a hard, dry crust on the material surface [4].
  • Inert Atmosphere: For highly sensitive salts, perform all processing (e.g., milling, mixing) inside an inert atmosphere glovebox (N₂ or Ar) to eliminate exposure to ambient moisture.
Storage
  • Containers: Store materials in air-tight, sealed containers made of glass or moisture-impermeable polymers.
  • Desiccants: Always store containers with appropriate desiccants, such as silica gel or molecular sieves. The use of indicator silica gel is recommended to provide a visual warning of desiccant exhaustion.
  • Low-Temperature: For long-term storage, consider using refrigerators or freezers, ensuring that containers are sealed and allowed to reach room temperature before opening to prevent condensation.

The following workflow summarizes the key stages in handling a hygroscopic pyridine salt, from receipt to final product storage.

Start Receive Pyridine Salt A1 Transfer to Controlled Environment (<40% RH) Start->A1 A2 Initial Characterization (Hygroscopicity, Stability) A1->A2 B1 Determine Handling Classification A2->B1 B2 Standard Protocol (RH < 40%) B1->B2 Low/Moderate Hygroscopicity B3 Enhanced Protocol (Inert Atmosphere) B1->B3 High Hygroscopicity or Deliquescent C1 Weighing & Processing B2->C1 B3->C1 C2 Formulation Blending C1->C2 D1 Intermediate Storage (Desiccated) C2->D1 D2 Final Product Storage (Sealed, Desiccated, Labeled) D1->D2 End Product Release D2->End

Analytical Characterization Techniques

A thorough characterization is essential to understand the moisture interaction of pyridine salts and to define safe handling parameters.

Hygroscopicity Assessment
  • Dynamic Vapor Sorption (DVS): This is the gold standard for quantifying moisture uptake.

    • Protocol: A small sample (5-20 mg) is subjected to a programmed RH ramp (e.g., 0% to 95% RH) at a constant temperature (e.g., 25°C) while the mass change is precisely monitored.
    • Data Output: The data is used to plot mass gain versus RH, identifying critical points like the DRH (a sharp mass increase) and ERH (Efflorescence Relative Humidity, a mass decrease). The moisture absorption profile of common salts is shown in the table below [3].
  • Gravimetric Moisture Sorption: A simpler, static method where samples are placed in desiccators with saturated salt solutions that provide fixed RH levels. Samples are weighed periodically until equilibrium is reached [3].

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):
    • Protocol: For DSC, heat the sample (1-5 mg) in a sealed, pin-holed pan from 25°C to 300°C at 10°C/min. For TGA, use a similar temperature ramp in an open pan under nitrogen purge.
    • Data Output: DSC can detect melting point depression and form changes due to hydration. TGA directly quantifies the weight loss due to water and/or solvent evaporation, and can detect decomposition events [5] [2].
Structural Analysis
  • X-Ray Powder Diffraction (XRPD): Used to monitor crystallinity and identify phase transformations (e.g., from anhydrous to hydrate forms) before and after exposure to humidity [5] [2].

The table below summarizes key hygroscopicity data for common salts, which can serve as a reference for evaluating pyridine salts.

Salt Deliquescence Relative Humidity (DRH) at 25°C Key Hygroscopic Behavior
Sodium Chloride (NaCl) ~75% [3] Effloresces at ~45% RH [3].
Potassium Chloride (KCl) ~85% [3] Effloresces at ~60% RH [3].
Sodium Nitrate (NaNO₃) ~75% [3] Conflicting data on efflorescence [3].
Potassium Nitrate (KNO₃) ~93% [3] -
Sodium Sulfate (Na₂SO₄) ~85% & ~93% [3] Can form a decahydrate; DRH increases with temperature [3].
Potassium Sulfate (K₂SO₄) ~97% [3] -

Formulation and Processing Strategies

Successfully formulating hygroscopic salts into stable dosage forms requires strategic excipient selection and processing techniques.

  • Excipient Selection: Incorporate hydrophobic excipients in the blend to act as a moisture barrier. Examples include hydrogenated vegetable oil, stearic acid, and glyceryl behenate. Avoid highly hydrophilic excipients like lactose or crospovidone where possible.
  • Direct Compression: This is the simplest method but is often unsuitable for highly hygroscopic APIs due to potential weight and content uniformity issues caused by moisture-induced clumping.
  • Granulation:
    • Dry Granulation: This is often the preferred method as it introduces no moisture or solvent. It is suitable for APIs with moderate hygroscopicity.
    • Wet Granulation: Use with caution. A non-aqueous solvent must be employed. The granulation endpoint and subsequent drying parameters must be tightly controlled to ensure complete solvent removal without degrading the API.
  • Coating: Apply an effective film coat to the final tablet core. This creates a physical barrier that protects the hygroscopic core from atmospheric moisture throughout the product's shelf life.

I hope these detailed Application Notes and Protocols assist in your research and development work. The successful management of hygroscopic pyridine salts is a cornerstone of developing robust and stable pharmaceutical products.

References

Physical & Chemical Properties of Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of Pyridine Hydroiodide that are critical for its handling, storage, and application in experimental protocols [1].

Property Specification / Value
CAS RN 18820-83-2
Molecular Formula C₅H₅N·HI
Molecular Weight 207.01 g/mol
Physical State (20°C) White to Light yellow to Light orange powder to crystal
Purity (HPLC) >98.0%
Melting Point 210 °C (decomposition)
Water Solubility Soluble
Recommended Storage Room Temperature (Recommended in a cool and dark place, <15°C)
Inert Gas Store under inert gas
Condition to Avoid Hygroscopic

Application Note: Catalytic Synthesis of Cyclic Carbonates from CO₂

1. Background and Principle Carbon dioxide (CO₂) is an abundant and renewable C1 resource, but its utilization is challenging due to low reactivity. Pyridinium salts, particularly 4-Dimethylaminothis compound (DMAP·HI), have been identified as efficient organocatalysts for the solvent-free conversion of CO₂ and epoxides into cyclic carbonates [2]. This reaction is a key example of green chemistry, utilizing atmospheric CO₂ under mild conditions.

The following diagram illustrates the logical workflow from catalyst preparation to the final product, highlighting the key steps involved in this application.

G Start Start: Catalyst Preparation Step1 Confirm catalyst identity: DMAP·HI Start->Step1 Step2 Weigh catalyst in flask Step1->Step2 Step3 Add epoxide substrate (e.g., Styrene Oxide) Step2->Step3 Step4 Purge reaction vessel with CO₂ gas Step3->Step4 Step5 Set up CO₂ balloon (1 atm pressure) Step4->Step5 Step6 Incubate at 40°C with stirring Step5->Step6 Step7 Monitor reaction progress via ¹H NMR Step6->Step7 Step8 Work-up and purify product Step7->Step8 End End: Cyclic Carbonate Step8->End

2. Experimental Protocol: Model Reaction with Styrene Oxide [2]

  • Reaction Setup: Perform the reaction in a standard round-bottom flask equipped with a magnetic stir bar.
  • Materials:
    • Catalyst: DMAP·HI (0.10 mmol, 2 mol%)
    • Substrate: Styrene Oxide (5.0 mmol)
    • Atmosphere: CO₂ (1 atm, provided via a balloon)
  • Procedure:
    • Weigh 20.7 mg of DMAP·HI catalyst and add it to the reaction flask.
    • Add 0.60 mL (5.0 mmol) of styrene oxide to the flask.
    • Purge the reaction vessel with CO₂ gas for 1-2 minutes to displace air.
    • Carefully fit a CO₂-filled balloon to the flask to maintain a CO₂ atmosphere at approximately 1 atm.
    • Incubate the reaction mixture at 40°C with constant stirring for 12 hours.
  • Reaction Monitoring:
    • Monitor the reaction progress using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
    • The conversion of styrene oxide to the cyclic carbonate is indicated by the downfield shift of the methine proton signal from 3.90 ppm to 5.88 ppm.
  • Work-up and Isolation:
    • After 12 hours, the reaction mixture can be purified by standard flash column chromatography to isolate the pure cyclic carbonate product.
  • Expected Outcome: Under these conditions, a yield of >95% for the cyclic carbonate can be expected.

3. Critical Experimental Findings and Optimization [2]

The efficiency of the catalysis depends heavily on the structure of the pyridinium salt. The tables below summarize key findings for optimization.

Table: Counterion Effect on Catalytic Efficiency (Reaction at 40°C for 12h)

Catalyst Counterion Yield of Cyclic Carbonate
DMAP·HCl Chloride 20%
DMAP·HBr Bromide 37%
DMAP·HI Iodide 96%

Table: Electronic Effect of Pyridinium Iodide Catalysts

Catalyst pKa (in H₂O) Yield of Cyclic Carbonate
p-CNPy·HI 1.9 46%
Py·HI 5.2 66%
p-CH₃Py·HI 6.0 89%
DMAP·HI 9.7 96%

4. Mechanism Insight The reaction proceeds through a dual activation mechanism. The pyridinium ion acts as a hydrogen-bond donor to activate the epoxide, while the iodide ion acts as a nucleophile to open the epoxide ring. The high activity of DMAP·HI is attributed to the superior nucleophilicity and leaving group ability of the iodide ion, combined with the strong basicity of the DMAP, which facilitates CO₂ activation [2].

Key Handling & Safety Considerations

When working with this compound, adhere to the following safety precautions based on its hazard profile [1]:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
  • In Case of Contact:
    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.
    • Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. Get medical advice/attention if irritation occurs.

References

pyridine hydroiodide reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Pyridine Hydroiodide

Chemical Name: this compound Synonyms: Pyridinium iodide; pyridine hydriodide (1:1) [1] [2] [3] CAS Registry Number: 18820-83-2 [1] [2] Molecular Formula: C5H5N·HI or C5H6IN [1] [2] Molecular Weight: 207.01 g/mol [1] [2]

Physical Properties:

  • Melting Point: 210 °C (decomposes) [2]
  • Density: ~2.09 g/cm³ [2]
  • Appearance: White to light yellow or light orange powder or crystal [2]
  • Solubility: Soluble in water [2]
  • Purity: Available at 97% minimum [1]

Primary Application: Catalytic Synthesis of Cyclic Carbonates

The most developed application for this compound derivatives is the metal-free, catalytic conversion of epoxides and CO₂ into cyclic carbonates, which are valuable as green solvents, polymer precursors, and electrolytes [4].

Mechanism of Action

The reaction proceeds through a dual-activation mechanism. The pyridinium salt acts as a bifunctional catalyst: the pyridinium ion (acidic proton) activates the epoxide via hydrogen bonding, making it more susceptible to nucleophilic attack, while the iodide ion acts as a potent nucleophile to ring-open the epoxide [4]. Subsequent insertion of CO₂ and ring closure yields the cyclic carbonate and regenerates the catalyst.

The following diagram illustrates the proposed catalytic cycle for this reaction:

G cluster_cycle Catalytic Cycle Epoxide Epoxide Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1  Activation  (H-Bonding) CO2 CO2 Intermediate2 Carbon Dioxide Adduct CO2->Intermediate2 CyclicCarbonate CyclicCarbonate Intermediate1->Intermediate2  CO₂ Insertion Catalyst Catalyst Intermediate2->Catalyst  Ring Closure &  Catalyst Regeneration Catalyst->Intermediate1  Nucleophilic  Attack (I⁻)

Quantitative Performance Data

Recent research highlights that the catalytic efficiency is highly dependent on the pyridine substituents and the counterion.

Table 1: Counterion Effect on Catalytic Performance of DMAP·HX⁰ [4]

Catalyst Counterion (X⁻) Reaction Temperature Yield of Cyclic Carbonate (%)
DMAP·HCl Chloride (Cl⁻) 40 °C 20%
DMAP·HBr Bromide (Br⁻) 40 °C 37%
DMAP·HI Iodide (I⁻) 40 °C 96%

⁰ Reaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 1 atm CO₂.

Table 2: Electronic Effect of Pyridine Substituents (p-Substituted Pyridine·HI)⁰ [4]

Catalyst p-Substituent pKa (of conjugate acid) Yield of Cyclic Carbonate (%)
p-CNPy·HI Cyano (CN) 1.9 46%
Py·HI Hydrogen (H) 5.2 66%
p-CH₃Py·HI Methyl (CH₃) 6.0 89%
DMAP·HI Dimethylamino (N(CH₃)₂) 9.7 96%

⁰ Reaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 40 °C, 1 atm CO₂.

Experimental Protocol

This protocol is adapted from the recent preprint on DMAP·HI catalyzed cyclic carbonate synthesis [4].

Cyclic Carbonate Synthesis under Atmospheric CO₂
  • Objective: To convert styrene oxide to its corresponding cyclic carbonate using DMAP·HI as a catalyst at mild temperature and 1 atm CO₂ pressure.
  • Reaction Equation: Styrene Oxide + CO₂ → Styrene Carbonate
Materials
  • Reactants: Styrene oxide (5.0 mmol, ~0.60 g).
  • Catalyst: Dimethylaminopyridinium iodide (DMAP·HI, 0.50 mmol, 10 mol%, ~116 mg). Can be prepared by mixing equimolar DMAP and hydroiodic acid.
  • Atmosphere: Carbon dioxide balloon or 1 atm CO₂ atmosphere.
  • Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle, CO₂ inlet.
Procedure
  • Setup: Charge a dry round-bottom flask with styrene oxide (5.0 mmol) and DMAP·HI catalyst (10 mol%).
  • Reaction Atmosphere: Purge the flask with CO₂ and maintain a slight positive pressure of CO₂ (e.g., using a balloon filled with CO₂).
  • Initiation: Stir the reaction mixture at 40 °C under a CO₂ atmosphere.
  • Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy or thin-layer chromatography (TLC). The characteristic methine proton of the product (cyclic carbonate) appears at 5.88 ppm, distinct from the epoxide proton at 3.90 ppm [4].
  • Completion: The reaction is typically complete within 12 hours.
  • Work-up & Isolation: After completion, the reaction mixture can be purified using column chromatography to isolate the pure cyclic carbonate. The catalyst can often be recovered and recycled without significant loss of activity [4].
Key Notes
  • Catalyst Essential: Control experiments confirm that neither DMAP nor HI alone is effective; both components are essential for high-yield conversion [4].
  • No Solvent/Additives: This specific protocol operates effectively without solvents or other additives.
  • Scalability: The method has been successfully demonstrated on a multigram scale [4].

Other Synthetic Applications

Beyond cyclic carbonate synthesis, this compound is reported in other organic transformations:

  • Demethylation of Aryl Methyl Ethers: It acts as a selective reagent for cleaving methoxy groups from aromatic rings [5].
  • Synthesis of Phosphonates: this compound effectively catalyzes the reaction of trialkyl phosphites with various electrophiles (aldehydes, ketones, imines, isocyanates) to produce compounds like hydroxyphosphonates and aminophosphonates [5].
  • Formation of Quaternary Compounds: It can react with styrene to generate a quaternary pyridinium compound containing a primary alcoholic group [5].

Safety and Handling

  • Hazard Statements: H319 (Causes serious eye irritation) and H315 (Causes skin irritation) [2].
  • Precautionary Measures: Use personal protective equipment including eye protection and gloves. Handle in a well-ventilated area [2].
  • Storage: Store at room temperature in a dry and cool place [2].

Conclusion

This compound, especially electron-rich derivatives like DMAP·HI, is a highly efficient, sustainable organocatalyst for CO₂ utilization. Its key advantages are the ability to use mild reaction conditions (atmospheric pressure, 40°C), high activity with the iodide counterion, and excellent stability and recyclability, making it a compelling green chemistry alternative to metal-based catalysts [4].

References

Pyridine Hydroiodide: Properties & Identification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding its basic properties is the first step in preventing decomposition.

Property Specification
Chemical Name Pyridinium iodide [1]
Synonyms Pyridine hydroiodide [1]
CAS Number 18820-83-2 [1]
Molecular Formula C5H6IN [1]
Molecular Weight 207.01 g/mol [1]
Melting Point 210 °C (with decomposition) [1]
Appearance White to Light yellow powder or crystal [1]
Storage Temp. Store at room temperature [1]

Decomposition Alert: The melting point coincides with decomposition. Heating at or near 210 °C must be strictly avoided as it will cause the compound to break down [1].

Storage & Handling Guide

Proper storage is crucial for maintaining the compound's integrity over time.

This compound\nContainer This compound Container Opaque Container\n(filters light) Opaque Container (filters light) This compound\nContainer->Opaque Container\n(filters light) Vented Cap\n(releases pressure) Vented Cap (releases pressure) This compound\nContainer->Vented Cap\n(releases pressure) Material: Plastic or Glass\n(with precautions) Material: Plastic or Glass (with precautions) This compound\nContainer->Material: Plastic or Glass\n(with precautions) Storage Environment Storage Environment Stable Room Temperature Stable Room Temperature Storage Environment->Stable Room Temperature Dry & Cool Conditions Dry & Cool Conditions Storage Environment->Dry & Cool Conditions Away from Light Sources Away from Light Sources Storage Environment->Away from Light Sources User Handling User Handling Handle in Well-Ventilated\nArea/Fume Hood Handle in Well-Ventilated Area/Fume Hood User Handling->Handle in Well-Ventilated\nArea/Fume Hood Use Dry Equipment Use Dry Equipment User Handling->Use Dry Equipment Seal Tightly After Use Seal Tightly After Use User Handling->Seal Tightly After Use

  • Container Choice: The compound should be stored in an opaque container to protect it from light. While the data does not specify light sensitivity for this particular compound, this is a standard precaution for many chemicals. Plastic is often preferred, but if glass is used, it should be amber-colored. While vented caps are recommended for gases like oxygen [2], a tight seal is paramount for solids like this compound to keep out moisture [1].
  • Environment: Store in a cool, dry place at room temperature. The specific requirement to "keep dry and cool" [1] suggests the compound may be hygroscopic (absorbs moisture from the air) or degrade in humid conditions.
  • Handling: Always handle the chemical in a well-ventilated area or a fume hood to avoid inhalation of any powder. Ensure all equipment is completely dry before use.

Troubleshooting FAQs

Q1: My this compound has changed from white to light yellow or orange. Is it still usable? A1: A color change indicates possible decomposition or impurity. The acceptable appearance is noted as "White to Light yellow to Light orange" [1]. A slight yellowing might be within specification, but a pronounced orange or brown color suggests significant degradation. It is recommended to not use material that has changed color dramatically, as its purity and reactivity are compromised.

Q2: What is the maximum safe temperature for my reaction involving this compound? A2: You must stay well below the decomposition temperature of 210 °C [1]. It is good practice to keep reaction temperatures at least 20-30°C below this point. Always consult the specific synthetic literature for your reaction, as some protocols may require even lower temperatures to prevent slow decomposition over time.

Q3: How should I dispose of decomposed this compound? A3: The search results do not provide specific disposal instructions. You must consult your institution's Safety Data Sheet (SDS) for this compound and follow all local hazardous waste disposal regulations. Never dispose of chemical waste down the drain or with regular trash.

Pro Tip: General Practices for Sensitive Compounds

  • Small Batches: For long-term projects, consider storing the chemical in several small, sealed vials rather than one large container. This minimizes exposure to air and moisture each time you use it.
  • Inert Atmosphere: For reactions that are highly sensitive to air or moisture, performing them under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

References

improving pyridine hydroiodide yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the typical purity and appearance of commercially available pyridine hydroiodide?

    • A1: this compound is typically available with a purity of >97.0% to >98.0%. It usually appears as a white to light yellow or light orange powder or crystals [1] [2].
  • Q2: What are the primary synthetic routes to this compound?

    • A2: The most common method is the direct quaternization reaction between pyridine and hydroiodic acid [3]. Alternatively, it can be synthesized by neutralizing pyridine hydrochloride with potassium or sodium iodide [3].
  • Q3: What are the critical parameters for optimizing the quaternization reaction?

    • A3: The reaction yield is highly dependent on the alkyl group (if using alkyl iodides), temperature, time, and solvent system. The table below summarizes optimal conditions for different reactants [3].
  • Q4: What are the key challenges in purifying this compound?

    • A4: Its ionic nature and potential hygroscopicity make purification challenging. Recrystallization is the most common method, but yields can be low for salts with shorter alkyl chains, which may require multiple crystallizations [3].
  • Q5: How should this compound be stored?

    • A5: It should be stored in a cool, dark place (room temperature or below 15°C is recommended), under an inert gas, and protected from moisture due to its hygroscopic nature [1].

Troubleshooting Guide: Common Synthesis Issues

Problem Observed Potential Root Cause Recommended Solution
Low Product Yield Sub-optimal temperature, time, or solvent; volatile reactants lost; incorrect stoichiometry. Optimize parameters per reference table; use sealed vessel; ensure precise molar ratios [3].
Poor Product Purity / Color Incomplete reaction; colored impurities from side reactions or decomposition. Repurify via recrystallization; ensure temperature control; use high-purity starting materials [3].
Difficulty in Purification Product is highly soluble or forms oils; co-precipitation of impurities. Optimize solvent system for recrystallization (e.g., ether suspensions); use silica-supported synthesis for cleaner reaction [3].
Reaction Does Not Proceed Low reactivity of reactants (e.g., sterically hindered alkyl iodide); insufficient activation energy. Switch to more reactive alkyl iodide (e.g., methyl iodide); increase reaction temperature [3].
Formation of Side Products Excessively high temperature causing decomposition; side reactions with solvent. Strictly control reaction temperature; evaluate and switch to a more inert solvent if necessary [3].

Synthesis Optimization Data

For the quaternization of pyridine with various iodides, the following conditions have been reported to provide good yields [3]:

Alkyl Iodide Temperature (°C) Time (hours) Solvent Yield (%)
Methyl Iodide 25 - 50 2 - 4 Ethanol 90 - 95
Ethyl Iodide 70 - 80 6 - 8 Acetonitrile 85 - 90
n-Butyl Iodide 80 - 100 12 - 24 Acetonitrile 75 - 85
n-Hexyl Iodide 100 - 120 24 - 48 Solvent-free 70 - 80
n-Octyl Iodide 120 - 150 48 - 72 Solvent-free 60 - 70

Workflow for Method Selection and Optimization

The following diagram maps the logical decision process for selecting and optimizing a synthesis method for this compound, incorporating advanced techniques:

Start Start: Plan Pyridine Hydroiodide Synthesis M1 Define Target: Specific Pyridinium Iodide Start->M1 M2 Assess Reactant Steric Hindrance M1->M2 M3 Primary Alkyl Iodide? M2->M3 M4 Select Standard Quaternization M3->M4 Yes M7 Employ High-Temp Solvent-Free Route M3->M7 No (Sterically Hindered) M5 Consider Advanced Solvent-Free Methods M4->M5 M6 Optimize Conditions (Temp, Time, Solvent) M5->M6 E.g., Silica Support Mechanochemistry M8 Purify Product (Recrystallization) M6->M8 M7->M8 M9 End: Obtain Pure Product M8->M9

Advanced Methodologies

For improved efficiency and sustainability, consider these advanced synthesis techniques:

  • Solvent-Free Synthesis: Eliminates volatile organic solvents, reducing waste and simplifying purification.
    • Direct Thermal Method: Mix pyridine and alkyl iodide in a sealed vessel at elevated temperatures (80-150°C) [3].
    • Silica-Supported Synthesis: Reactants are adsorbed onto silica gel, often resulting in faster reactions (2-3 minutes) and higher yields (94-98%) under milder conditions [3].
    • Mechanochemical Synthesis: Uses ball milling or grinding to initiate reactions without solvent, suitable for heat-sensitive compounds [3].

References

Troubleshooting Guide: Pyridine Salt Purification

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues encountered when purifying pyridine-based compounds like pyridine hydroiodide.

Problem Symptom Potential Cause Recommended Solution
Low product yield High solubility in the cold solvent [1] [2] Re-crystallize using a different solvent or solvent pair where the compound has a higher solubility differential [1].
Overuse of solvent during dissolution [1] Concentrate the solution by reheating and allowing some solvent to boil off before cooling again [1].
Insufficient cooling time Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes [1].
Oily product forms instead of crystals The boiling point of the solvent is too high or too close to the compound's melting point [1]. Select a solvent with a lower boiling point [1].
Rapid cooling causes precipitation of impurities and oil formation. Ensure slow cooling is initiated at room temperature before using an ice bath [1] [2].
Crystals will not form (no nucleation) Solution is not sufficiently saturated. Allow for slow evaporation of the solvent or add an "antisolvent" [2]. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal [1].
Product purity remains low Insoluble impurities not removed prior to crystallization. Perform a hot filtration step while the solution is saturated and hot [1].
Soluble impurities are co-crystallizing. Wash the filtered crystals with a small amount of fresh, cold solvent to dissolve surface impurities [1].

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind purification by recrystallization? Recrystallization works by dissolving a crude solid in a hot solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases. Molecules of the compound selectively deposit onto the growing crystal lattice, excluding most impurities that remain dissolved in the solvent. This process leverages the high order and low entropy of a crystal structure to drive purification [2].

Q2: How do I select a suitable solvent for recrystallizing a pyridine salt? A good recrystallization solvent should be highly selective, not react with the compound, and have a volatile nature. Key criteria include [1]:

  • Temperature-Dependent Solubility: The compound should have high solubility in the hot solvent and low solubility in the cold solvent.
  • Boiling Point: The solvent should have a boiling point between 40°C and 120°C, and below the melting point of the compound.
  • Impurity Behavior: Impurities should be either insoluble in the hot solvent (for hot filtration) or soluble in the cold solvent.
  • "Like Dissolves Like": Polar compounds like this compound often dissolve well in polar solvents (e.g., water, ethanol, methanol). If a single solvent isn't ideal, a solvent pair like water and ethanol can be used [1].

Q3: A patent mentions acid and alkali treatment for purifying crude pyridine. Can this be applied to the hydroiodide salt? The principle could be informative. A method for purifying crude pyridine involves treating it with an acid (like sulfuric or phosphoric acid) to form a pyridine salt, followed by an alkali treatment (with bases like sodium hydroxide or potassium hydroxide) to regenerate the pyridine base, which is then separated and distilled [3]. For an already-formed salt like this compound, the process would be different. You might dissolve it in water and treat it with a base to liberate pyridine, which could then be re-combined with hydroiodic acid under controlled conditions to form a purer salt. This requires careful experimentation and analysis to confirm its effectiveness for your specific compound.

Experimental Protocol: Standard Recrystallization

The following workflow details a standard recrystallization procedure, which is a foundational technique for purifying solids like this compound.

Start Start Recrystallization S1 1. Select & Test Solvent (50 mg sample in test tube) Start->S1 S2 2. Dissolve Sample (Add hot solvent in portions in Erlenmeyer flask) S1->S2 S3 3. Hot Filtration (Optional: remove insoluble impurities) S2->S3 S4 4. Cool Solution (Slowly to RT, then ice bath) S3->S4 S3->S4 If no insoluble impurities S5 5. Induce Crystallization (Scratch flask or add seed crystal) S4->S5 S6 6. Collect Crystals (Vacuum filtration) S5->S6 S7 7. Wash & Dry Crystals (Rinse with cold solvent, air-dry) S6->S7 End Pure Crystals S7->End

Workflow for Standard Recrystallization

1. Solvent Selection & Testing

  • Principle: Use ~50 mg of your impure this compound in a test tube [1].
  • Cold Solvent Test: Add 0.5 mL of cold solvent and swirl. If the compound dissolves completely, the solvent is unsuitable as it won't allow for recovery upon cooling [1].
  • Hot Solvent Test: If it doesn't dissolve, heat the solvent to boiling. Add boiling solvent dropwise until dissolution. If it takes more than 3 mL, the solubility is too low [1].

2. Dissolution

  • Heat a larger volume of the chosen solvent to boiling in a separate flask [1].
  • Place the impure solid in a Erlenmeyer flask (sloping sides reduce evaporation).
  • Add hot solvent in small portions to the solid, swirling and heating continuously until just dissolved [1].
  • Add a 10-20% excess of hot solvent to prevent premature crystallization during the next step [1].

3. Hot Filtration (Optional)

  • If insoluble impurities are present, perform a hot filtration [1].
  • Use a stemless funnel and fluted filter paper to minimize crystal formation in the funnel stem.
  • If crystals form during filtration, add a small amount of warm solvent to re-dissolve them [1].

4. Crystallization

  • Let the filtered solution cool slowly to room temperature on an insulated surface (e.g., a paper towel). Cover the flask loosely [1].
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield [1].
  • If crystals do not form, induce crystallization by scratching the inner flask surface with a glass rod or adding a tiny seed crystal of pure compound [1].

5. Isolation & Drying

  • Collect the crystals via vacuum filtration using a Büchner or Hirsch funnel [1].
  • Wash the crystals with a small amount of ice-cold solvent to remove adhered impurities [1].
  • Dry the crystals by drawing air through them in the funnel, or by air-drying on a watch glass [1].

Suggested Path Forward

The lack of specific data for this compound means you may need to extrapolate from these general methods.

  • Start with solvent selection using the small-scale test on your specific batch of this compound.
  • Consider systematically testing solvent pairs like water-ethanol, as they often provide the necessary control for challenging compounds [1].
  • If standard recrystallization fails, explore the acid/base purification principle mentioned in the patent as a more advanced strategy [3].

References

handling hygroscopic pyridine hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key properties of pyridine hydroiodide that affect its handling? this compound (this compound, CAS No. 18820-83-2) is a salt with the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1] [2]. Its most critical handling property is its hygroscopic nature, meaning it readily absorbs moisture from the air [2]. The following table summarizes its essential characteristics:

Property Specification / Value
Appearance White to Light yellow to Light orange powder or crystals [2]
Purity >98.0% (HPLC) [2]
Melting Point 210 °C (with decomposition) [2]
Solubility in Water Soluble [2]
Hygroscopicity Yes; condition to avoid [2]

Q2: How should I store this compound to prevent moisture-related issues? Proper storage is crucial to maintain the compound's stability and prevent decomposition. Adhere to the following guidelines [2]:

  • Temperature: Store at Room Temperature, and it is recommended to keep it in a cool and dark place (<15°C).
  • Atmosphere: Store under an inert gas (such as nitrogen or argon) to minimize contact with moisture and oxygen in the air.
  • Container: Always keep the container tightly sealed when not in use.

Q3: What common problems occur due to improper handling, and how can I fix them? The most common issues arise from exposure to humid air. Here is a troubleshooting guide:

Problem Probable Cause Solution / Corrective Action
Clumping/Caking of powder Absorption of atmospheric moisture [3] [2]. Use a spatula to break up clumps in a controlled environment. Weigh and use material quickly.
Change in Appearance (e.g., darkening) Moisture absorption and/or onset of decomposition. Check storage conditions. If the material has changed color significantly, do not use it for sensitive reactions.
Poor Purity/ Yield in reactions Use of degraded starting material due to moisture ingress. Always use a fresh, properly stored batch. Verify the purity before use in critical synthesis steps.

Q4: What safety precautions should I take when handling this compound? this compound can cause skin and eye irritation [2]. Follow these safety practices:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection [2].
  • Handling: After handling, wash skin thoroughly with plenty of soap and water [2].
  • In Case of Contact:
    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists [2].
    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice [2].

Q5: Is there a recommended workflow for handling this material during experiments? Yes, to minimize air exposure, follow a strict workflow from storage to use. The diagram below outlines the logical sequence of steps for safe handling:

Start Start Procedure Plan Plan experiment and pre-weigh container Start->Plan Prepare Prepare inert glove box or area Plan->Prepare Retrieve Quickly retrieve sample from storage Prepare->Retrieve Transfer Transfer to weighing vessel in controlled area Retrieve->Transfer Weigh Weigh required amount quickly Transfer->Weigh Seal Seal new container immediately after use Store Return primary container to storage Seal->Store Use Use in reaction or solution Weigh->Use Use->Seal End End Procedure Store->End

References

pyridine hydroiodide storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

The table below summarizes the key parameters for the safe storage of pyridine hydroiodide, based on general chemical principles and data from related compounds.

Parameter Recommendation / Value Rationale & Supporting Evidence
Container Glass bottle (preferably brown/amber) Protects from light; compatible with pyridine compounds [1].
Closure Liner PTFE (Teflon) or HDPE Resistant to pyridine; HDPE is rated for pyridine at room temperature [1].
Atmosphere Inert gas (e.g., Nitrogen, Argon) Prevents moisture absorption and degradation; recommended for the parent compound pyridine [2].
Light Store in dark place Protects from light degradation; crucial if using clear glass [1].
Temperature Cool, well-ventilated place Standard for stable yet volatile/hazardous chemicals [2].
Moisture Keep container tightly closed Precludes absorption of atmospheric water vapor [2].
Decomposition Temperature > 250 °C (estimate) Pyridinium-based ionic liquids with similar anions show decomposition starting around 250-300°C [3].

Handling Precautions:

  • Ventilation: Always handle in a well-ventilated area or a fume hood. Pyridine has a pungent, unpleasant odor and is toxic if inhaled [2].
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and flame-retardant antistatic clothing. Pyridine is highly flammable, toxic, and causes skin and eye irritation [2].
  • Incompatibilities: Keep away from strong oxidizing agents and strong acids [2].

Troubleshooting Common Storage Issues

Here are answers to specific questions you might encounter in the lab.

  • Q: What is the best liner material for the screw cap?

    • A: For long-term storage, a PTFE (Teflon) liner is the most chemically resistant and reliable option. As an alternative, HDPE is also resistant to pyridine at room temperature. You should avoid polypropylene and other plastics without verifying their specific chemical compatibility [1].
  • Q: My chemical has discolored. Is it still usable?

    • A: Discoloration (e.g., turning yellow or brown) is a common sign of chemical degradation, often due to exposure to light, air, or moisture. The stability of the degradation products is unknown. For critical research or drug development applications, it is safest to properly dispose of the discolored material and use a fresh sample.
  • Q: Can I store it in a plastic container?

    • A: No. It is not recommended. While HDPE may be resistant, the chemical is typically supplied and best stored in glass. Glass ensures no leaching or interaction between the chemical and the container walls [1].
  • Q: How should I handle a small spill?

    • A: For small spills, wear appropriate PPE and use a liquid-absorbent material (like Chemizorb or vermiculite) to collect the spill mechanically. Dispose of the material as hazardous waste. Ventilate the area thoroughly and cover any floor drains to prevent environmental contamination [2].

Experimental Workflow for Storage Assessment

For a more rigorous approach, you can follow this workflow to establish the stability profile of this compound under your specific storage conditions.

cluster_0 Accelerated Aging Conditions Start Start: Assess Pyridine Hydroiodide Stability Step1 Prepare multiple aliquots in recommended storage vials Start->Step1 Step2 Place vials in different accelerated aging conditions Step1->Step2 Step3 Periodically remove samples for analysis Step2->Step3 Condition1 Condition 1: Controlled (e.g., 4°C, dark) Step2->Condition1 Condition2 Condition 2: Elevated Temperature (e.g., 40°C) Step2->Condition2 Condition3 Condition 3: High Humidity Step2->Condition3 Step4 Analyze samples using: - HPLC (Purity) - NMR (Structural integrity) - Visual inspection (Color) Step3->Step4 Step5 Establish stability profile and shelf-life Step4->Step5 Database Update internal stability database Step5->Database

Methodology Details:

  • Sample Preparation: Divide the this compound into several small glass vials with PTFE-lined caps. Fill the vials as full as practical to minimize headspace and oxygen exposure.
  • Storage Conditions: Create different stress conditions to study degradation.
    • Controlled: Store in a refrigerator (e.g., 4°C) in the dark. This is your baseline.
    • Elevated Temperature: Store in an oven at 40°C to accelerate thermal degradation.
    • High Humidity: Store in a desiccator with a saturated salt solution to maintain a high relative humidity, testing moisture sensitivity.
  • Analysis:
    • HPLC: The primary method to monitor chemical purity and the appearance of degradation products over time.
    • NMR (1H): Use to detect any changes in the molecular structure of the compound.
    • Visual Inspection: Regularly check for any changes in color or physical form.

References

troubleshooting pyridine hydroiodide crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of Pyridine Hydroiodide

The following data provides a foundation for troubleshooting crystallization issues related to solubility, thermal stability, and purity.

Property Value Relevance to Crystallization
CAS Number 18820-83-2 [1] Chemical identifier.
Molecular Formula C5H6IN [1] Molecular identifier.
Molecular Weight 207.01231 g/mol [1] Determines molar quantities.
Melting Point 210 °C (decomposition) [1] Critical: Sets upper temperature limit for melting-point seeding and drying.
Density 2.09 g/cm³ [1] Physical characteristic.
Physical Form Powder to crystal [1] Describes expected solid state.
Color White to Light yellow to Light orange [1] Critical: Indicator of purity. Off-white is typical; yellow/orange suggests impurities.
Water Solubility Soluble [1] Water is a potential solvent for recrystallization.

Troubleshooting Guides and FAQs

Here are solutions to common problems encountered during this compound crystallization.

Problem 1: Failure to Obtain Crystals or Oily Separation An oil sometimes forms instead of crystals when a supersaturated solution cools too rapidly, preventing orderly molecular assembly.

  • Solution 1.1: Slow Cooling

    • Dissolve the compound in a minimum volume of hot solvent.
    • Insulate the flask and allow it to cool slowly to room temperature without disturbance.
    • Finally, place it in an ice bath to maximize yield.
  • Solution 1.2: Alternative Solvent/Solvent-Anti-Solvent

    • Try a Different Solvent: Test solvents like ethanol, methanol, or acetone, or use mixed solvents.
    • Solvent-Anti-Solvent Method:
      • Dissolve your compound in a good solvent (e.g., ethanol).
      • Slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) in which the compound has low solubility.
      • Add dropwise while stirring until the solution becomes slightly cloudy, then seed if possible and allow to stand.
  • Solution 1.3: Seeding

    • Introduce a tiny crystal of pure this compound to the surface of the cooled, supersaturated solution to induce crystallization.

Problem 2: Poor Crystal Quality (Small, Needle-like, Clumped Crystals) Rapid crystallization leads to small, impure crystals.

  • Solution 2.1: Slower Evaporation
    • For evaporation methods, reduce the evaporation rate by only partially covering the flask or using a seal with pinholes.
  • Solution 2.2: Optimized Anti-Solvent Addition
    • Ensure the anti-solvent is added very slowly with vigorous stirring to avoid local over-supersaturation.

Problem 3: Colored Impurities (Yellow or Orange Product) The desired product is white to off-white; color indicates impurities.

  • Solution 3.1: Activated Charcoal Treatment (Decolorization)

    • Dissolve the crude product in a minimum volume of hot solvent.
    • Add a small spatula tip of activated charcoal.
    • Heat at reflux for 10-15 minutes.
    • Filter the hot solution through a fluted filter paper to remove charcoal.
    • Caution: Do not add charcoal to a superheated solution, as it can cause violent boiling.
  • Solution 3.2: Purification by Recrystallization

    • Perform one or more recrystallization cycles from an appropriate solvent to improve purity and color.

Experimental Workflow Diagrams

The following diagrams, created with Graphviz, outline the core crystallization strategy and a systematic troubleshooting workflow.

Diagram 1: Direct Crystallization Path

This chart shows the primary method for obtaining crystals from a solution of this compound.

DirectPath Direct Crystallization Path Start Start: Dissolved in Hot Solvent Cool Cool Solution Slowly Start->Cool CrystalsForm Crystals Form? Cool->CrystalsForm Success Success: Collect Crystals CrystalsForm->Success Yes Troubleshoot Proceed to Troubleshooting CrystalsForm->Troubleshoot No

Diagram 2: Systematic Troubleshooting Workflow

This flowchart provides a step-by-step guide to diagnose and resolve common crystallization failures.

Troubleshooting Systematic Troubleshooting Workflow NoCrystals No Crystals or Oil Forms TrySeeding Try Seeding NoCrystals->TrySeeding SeedingWorks Crystals Form? TrySeeding->SeedingWorks TrySolvent Try Solvent- Anti-Solvent SeedingWorks->TrySolvent No End Pure White Crystals SeedingWorks->End Yes SolventWorks Crystals Form? TrySolvent->SolventWorks ImpureColor Product has Yellow/Orange Color SolventWorks->ImpureColor No SolventWorks->End Yes Decolorize Decolorize with Activated Charcoal ImpureColor->Decolorize Yes Recrystallize Recrystallize from Solvent Decolorize->Recrystallize Recrystallize->End

References

reducing pyridine hydroiodide impurities

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods for Pyridine

The table below summarizes key purification techniques for pyridine, which are directly relevant to managing impurities in its derivatives. These methods target common impurities like water, amines (e.g., picolines, lutidines), and other organic compounds [1].

Method Description Key Steps & Reagents Target Impurities
Drying & Fractional Distillation [1] Standard initial purification. Drying over solid KOH, NaOH, BaO, or CaO; followed by fractional distillation. Can also use molecular sieves (Linde 4A or 5A) or CaH₂. Water, volatile impurities.
Azeotropic Distillation [1] Removes water. Distillation with toluene or benzene to form an azeotrope with water. Water.
Acid-Base Wash & Steam Distillation [1] Removes non-basic impurities. Dissolve pyridine in dilute H₂SO₄ or HCl; steam distill to remove non-basic impurities; make residual solution alkaline; recover pyridine. Non-basic organic materials.
Oxidation Treatment [1] Oxidizes impurities. Stir with oxidizing agents (e.g., KMnO₄ in water; ceric sulfate with K₂CO₃); filter; dry and distill recovered pyridine. Oxidizable impurities.
Complex Formation [1] Isolates pyridine via precipitation. Form a crystalline complex (e.g., with ZnCl₂ or HgCl₂ in acidic ethanol); purify complex via recrystallization; decompose with NaOH; recover pyridine. Homologues (e.g., picolines).
Oxalate Precipitation [1] Separates pyridine from homologues. Precipitate pyridine oxalate by adding to oxalic acid in acetone; filter; regenerate free base. Some homologues.

Analytical Methods for Monitoring Impurities

To confirm the success of your purification, you can use the following analytical techniques to monitor the presence and concentration of pyridine and its related species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for monitoring the protonation state of pyridine. The chemical shifts of the ring protons are sensitive to pH, providing a clear signature for pyridine (neutral base) vs. pyridinium (protonated, conjugate acid) [2].

    • Pyridine (in D₂O): δ 8.53 (d, 2H, o-ArH), 7.84 (t, 1H, p-ArH), 7.53 (m, 2H, m-ArH) ppm [2].
    • Pyridinium (in acidic conditions, e.g., pH=1): δ 8.87 (d, 2H, o-ArH), 8.44 (m, 1H, p-ArH), 7.98 (m, 2H, m-ArH) ppm [2].
    • In a fast equilibrium, a time-averaged chemical shift is observed, which can be used to determine the pKa of the system [2].
  • High-Performance Liquid Chromatography (HPLC): For routine purity analysis, HPLC is a standard method. To overcome the challenge of needing a reference standard for every impurity, you can use predictive methods like Linear Calibration using Two Reference Substances (LCTRS). This approach uses a linear relationship, established with just two reference compounds, to accurately predict the retention times of other analytes across different HPLC columns, making quality control more reproducible and cost-effective [3].

Troubleshooting Guide & FAQs

Q: After synthesizing pyridine hydroiodide, my product is discolored. What could be the cause and how can I fix it?

  • A: Discoloration often suggests the presence of oxidized impurities or trace metals. Consider using an oxidation treatment during the purification of your starting pyridine, such as stirring with potassium permanganate (KMnO₄) or ceric sulfate, before converting it to the hydroiodide salt [1].

Q: How can I tell if my this compound is fully protonated?

  • A: ¹H NMR is the most direct method. Compare the chemical shifts of your product's aromatic protons with the known values for pyridine and pyridinium. If your spectrum matches the pyridinium shifts, the material is fully protonated [2].

Q: My HPLC analysis shows an unknown impurity peak. How can I identify it without a reference standard?

  • A: First, use the LCTRS method to predict the retention time of suspected impurities (like picolines) based on available reference data. This can help you tentatively identify the peak. For definitive identification, you would need to couple your HPLC system with a mass spectrometer (LC-MS) [3].

Q: What is the best way to store purified pyridine or this compound to prevent impurity formation?

  • A: Store the materials in airtight containers under an inert atmosphere (e.g., CO₂-free nitrogen) to prevent moisture uptake and oxidation. It is also effective to store the liquid or solution in contact with a drying agent like molecular sieves (Linde 4A), BaO, or CaH₂ [1].

Experimental Workflow for Impurity Reduction

The following diagram outlines a logical workflow for addressing this compound impurities, integrating the methods discussed above.

Start Start: Crude or Impure Pyridine/Pyridine Hydroiodide Step1 Analyze Starting Material (1H NMR, HPLC) Start->Step1 Step2 Identify Impurity Type Step1->Step2 PathA Path A: Purify Pyridine Starting Material Step2->PathA PathB Path B: Purify This compound Salt Step2->PathB Method1 Drying & Fractional Distillation PathA->Method1 Method2 Acid-Base Wash & Steam Distillation PathA->Method2 Method3 Recrystallization (from suitable solvent) PathB->Method3 End Final Analysis (1H NMR, HPLC) Method1->End Method2->End Method3->End

References

Pyridine Hydroiodide Synthesis Optimization: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common theoretical and practical questions for researchers.

FAQ 1: What are the key applications of pyridine hydroiodide in research and development? this compound is versatile in organic synthesis and materials science.

  • Organic Synthesis Catalyst: It serves as an efficient catalyst for synthesizing cyclic carbonates from epoxides and CO₂, supporting sustainable chemistry. The iodide counterion is crucial for high yield and catalytic activity [1].
  • Perovskite Solar Cells: It is used as a precursor for perovskites in photovoltaic applications [2].

FAQ 2: How can I optimize the synthesis of this compound for better yield and purity? Optimization focuses on reaction components and conditions.

  • Counterion Effect: The iodide (I⁻) is critical. Studies on similar pyridinium catalysts show DMAP·HI (dimethylaminopyridinium hydroiodide) provides superior yield (96%) compared to DMAP·HBr (37%) or DMAP·HCl (20%) in model reactions, due to iodide's nucleophilicity and leaving group ability [1].
  • Electronic Effect: Catalyst basicity influences performance. More basic pyridine derivatives like DMAP (pKa 9.7) give higher yields than acidic derivatives like p-cyanopyridinium iodide (pKa 1.9) [1].
  • Reaction Medium: While this compound synthesis may use standard methods, related pyridine syntheses benefit from aqueous or mixed solvents. A H₂O:EtOH (1:1 v/v) mixture can improve yield and facilitate product precipitation [3].

Experimental Protocols & Methodologies

Detailed Method: Guareschi-Thorpe Synthesis of Hydroxypyridines This method illustrates green synthesis principles applicable to related heterocycles.

  • Primary Reaction: Add ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) to a 1:1 (v/v) mixture of H₂O and EtOH (2 mL total volume).
  • Reaction Conditions: Heat the mixture at 80 °C for 4 hours [3].
  • Work-up: The product often precipitates directly from the reaction mixture upon cooling. Collect the solid by filtration and wash with cold water or a minimal amount of cold ethanol to obtain the pure hydroxypyridine [3].

Catalytic Application: Cyclic Carbonate Synthesis using DMAP·HI This protocol demonstrates pyridinium iodide application for CO₂ utilization.

  • Reaction Setup: In a suitable reactor, combine styrene oxide (5.0 mmol) and DMAP·HI (10 mol%) under a 1 atm CO₂ atmosphere (e.g., using a CO₂ balloon) [1].
  • Reaction Conditions: Stir the reaction mixture at 40 °C for 12 hours [1].
  • Monitoring and Work-up: Monitor reaction progress by ¹H NMR spectroscopy. Purify the cyclic carbonate product using standard techniques like column chromatography [1].

Troubleshooting Common Experimental Issues

This guide helps diagnose and resolve common problems in synthesis and catalysis.

Problem Possible Cause Suggested Solution
Low Product Yield (Catalysis) Wrong halide counterion; catalyst is not acidic/basic enough Use hydroiodide (I⁻) salt. For pyridinium catalysts, use more basic ligands (e.g., DMAP) [1].
Reaction Does Not Proceed Insufficient catalyst loading or inactive catalyst Ensure catalyst loading is ≥ 10 mol%. Confirm catalyst activity in a control reaction [1].
Poor Purity in Pyridine Synthesis Volatile organic solvents (VOSs); complex mixtures Switch to aqueous or green buffer conditions (e.g., H₂O:EtOH with (NH₄)₂CO₃) to simplify work-up and improve purity [3].
Unidentified By-products Side reactions; incorrect temperature For Guareschi-Thorpe reactions, use ultrasound irradiation to reduce time and minimize by-products [3].

Workflow and Catalyst Optimization Diagrams

The following diagrams outline the experimental workflow and catalyst structure-activity relationship for pyridinium iodide applications.

G Start Start Reaction Setup Step1 Charge reactor with epoxide substrate Start->Step1 Step2 Add DMAP·HI catalyst (10 mol%) Step1->Step2 Step3 Purge and pressurize with 1 atm CO₂ Step2->Step3 Step4 Heat to 40°C and stir for 12h Step3->Step4 Step5 Monitor reaction by ¹H NMR Step4->Step5 Step6 Work-up: Purify product via column chromatography Step5->Step6 End Isolate cyclic carbonate Step6->End

Diagram 1: Experimental workflow for cyclic carbonate synthesis using pyridinium iodide catalyst.

G Para Structural Parameter Counterion Counterion (X⁻) in Pyridinium Salt Para->Counterion Basicty Basicity of Pyridine Ligand Para->Basicty Effect Observed Effect on Performance Yield1 Catalytic Yield: I⁻ > Br⁻ > Cl⁻ Counterion->Yield1 Yield2 Higher yield with more basic ligands (e.g., DMAP vs. p-CNPy) Basicty->Yield2 Yield1->Effect Yield2->Effect

Diagram 2: Catalyst optimization guidelines showing impact of counterion and basicity.

References

Pyridine Hydroiodide: Key Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Pyridine hydroiodide (CAS No. 18820-83-2) is a salt used as a precursor in applications like photovoltaics [1]. Its handling is influenced by its inherent properties and general moisture control principles.

The table below summarizes its key physical properties and associated handling considerations:

Property Specification / Value Implication for Moisture Control
Chemical Formula C5H6IN [2] -
Molecular Weight 207.01 - 207.012 g/mol [2] [1] -
Appearance White to Light yellow to Light orange powder or crystal [2] Color change may indicate decomposition or impurity.
Storage Temp. Store at room temperature, keep dry and cool [2] Prevents thermal decomposition and moisture absorption.
Water Solubility Soluble in water [2] Critical: Highly hygroscopic; requires strict protection from atmospheric moisture.
Melting Point 210 °C (decomposes) [2] Heating to remove moisture must be below this temperature.

Experimental Workflow for Moisture Control

The following diagram outlines a general workflow for handling and recovering this compound, based on the properties above and general lab practices for moisture-sensitive compounds.

This compound Handling Workflow Start Start: Handle this compound A Storage Condition: Keep in sealed container at dry, cool room temperature Start->A B Weighing & Transfer A->B C Controlled Environment: Use glove box or dry nitrogen atmosphere B->C D Direct Use in Reaction C->D E Exposed to Moisture? D->E F Observe Physical State: Check for caking, discoloration, or liquefaction E->F Yes J Proceed with Experiment E->J No G Assess Usability: May be suitable for some applications F->G H Recovery Procedure: Dry in vacuum desiccator at mild temperature (<50°C) G->H I Successful Recovery? (Powder form restored) H->I I->J Yes K Dispose and Use New Batch I->K No

Frequently Asked Questions

  • Why is moisture control critical for this compound? this compound is soluble in water [2]. Exposure to atmospheric moisture (which it can absorb due to its hygroscopic nature) can lead to caking, changes in mass and purity, and potentially initiate hydrolysis or other decomposition reactions, compromising experimental reproducibility.

  • What is the recommended storage condition for this chemical? The manufacturer's specification advises to "Store at room temperature, keep dry and cool" [2]. For practical purposes, this means storing in a tightly sealed container, ideally within a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or silica gel).

  • My this compound powder has clumped together. Is it still usable? Clumping (caking) indicates moisture absorption. The material may still be usable, but its effective molecular weight and purity are now uncertain. You can attempt the recovery procedure in the workflow above (drying in a vacuum desiccator at mild temperature). If the original powder form is restored, it may be acceptable for use. If not, or if any discoloration is observed, it is safer to discard the batch [2].

  • Can I heat this compound to dry it quickly? Use caution. The compound has a melting point of 210 °C with decomposition [2]. Applying high heat to drive off moisture might accelerate decomposition or cause sintering. Gentle drying under vacuum at temperatures significantly below the melting point (e.g., 40-50°C) is a safer approach.

Important Disclaimer on Technical Gaps

Please be aware that the information provided is a framework based on general chemical principles and specific data points from suppliers [2] [1]. The search results did not yield detailed, peer-reviewed experimental protocols or safety data sheets specifically for troubleshooting this compound.

For any critical laboratory work, you must:

  • Consult the Safety Data Sheet (SDS) provided by your chemical supplier.
  • Refer to primary scientific literature for validated protocols involving this compound.
  • Conduct small-scale tests to verify the recovery process before applying it to valuable experiments.

References

pyridine hydroiodide vs pyridine hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Pyridine Salts

The table below summarizes the key differences informed by the available search results. A direct, experimental head-to-head comparison of all properties was not found.

Feature Pyridine Hydrochloride Pyridine Hydroiodide
Counter Ion Chloride (Cl⁻) Iodide (I⁻)
Documented Synthetic Applications Yes: Effective catalyst for synthesis of allylic/vinyl sulfides from alkenes [1]. Not specifically found in the search results for modern synthetic applications.
Ionic Radius Smaller (≈181 pm) [2] Larger (≈220 pm) [2]
Nucleophilicity Weaker nucleophile Stronger nucleophile
Leaving Group Ability Poorer leaving group Better leaving group
Reported Experimental Data Available: High yields (good to excellent), mild reaction conditions, broad functional group tolerance [1]. Not available in the search results for recent applications.

Documented Experimental Protocol for Pyridine Hydrochloride

One study provides a clear experimental methodology for using pyridine hydrochloride as a catalyst [1]. The workflow for this reaction is illustrated below:

Alkene Alkene RxnMixture Reaction Mixture Alkene->RxnMixture Thiol Thiol Thiol->RxnMixture Catalyst Pyridine·HCl (Catalyst) Catalyst->RxnMixture AllylicSulfide Allylic Sulfide RxnMixture->AllylicSulfide Tandem Thiolation-Elimination VinylSulfide 1,1-Diarylvinyl Sulfide RxnMixture->VinylSulfide Tandem Thiolation-Elimination

  • Reaction Setup: A mixture of the alkene substrate and thiol reagent is combined with 10 mol% of pyridine hydrochloride as the catalyst [1].
  • Reaction Conditions: The reaction proceeds under mild conditions, tolerant of many functional groups, to form a thiopyridinium intermediate. A subsequent base-assisted elimination yields the final sulfide product [1].
  • Product Formation: The tandem protocol allows for the divergent synthesis of both allylic sulfides and 1,1-diarylvinyl sulfides from alkenes [1].
  • Yield & Tolerance: This method provides the desired sulfide products in good to excellent yields with excellent functional group tolerance [1].

Interpretation and Selection Guide

  • Pyridine Hydrochloride is a validated catalyst for specific, industrially-relevant transformations like sulfide synthesis [1]. Its smaller chloride ion may be preferred when minimal nucleophilic interference is desired.
  • This compound, with its larger and more nucleophilic iodide ion, is predicted to be more reactive. The iodide ion is a superior leaving group and a potent nucleophile, which would make this salt suitable for nucleophilic substitution reactions or serving as an iodine source. However, this specific reactivity was not documented in the search results.

Suggested Experimental Approach

Due to the lack of direct comparative data, the following practical approach is recommended:

  • Base Selection on Mechanism: Prioritize pyridine hydrochloride for reactions where its documented catalytic activity is applicable or where a mild acid source is needed. Consider This compound when a potent iodide source is required for the reaction mechanism.
  • Perform a Control Experiment: If both salts are theoretically suitable, design a small-scale experiment to compare their efficacy and selectivity for your specific reaction.
  • Consult Specialized Databases: For more complete physical property data (e.g., solubility, melting point), search dedicated chemical databases like PubChem, SciFinder, or Reaxys.

References

Comparison of Divergent Reactivity Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Parameter Pathway 1: Sulfonative Pyridylation of Alkenes Pathway 2: Direct C4-Sulfonylation of Pyridines
Key Reagents N-amidopyridinium salt, Sulfinate, Alkene (e.g., butyl vinyl ether) N-amidopyridinium salt, Sulfinate
Reaction Conditions Visible light irradiation (e.g., Blue LEDs, 440 nm), DMSO solvent, catalyst-free, room temperature, inert atmosphere (N₂) Base catalysis (e.g., DBU, 20 mol%), no light required, can proceed in the dark
Reaction Manifold One-electron radical pathway Two-electron polar (ionic) pathway
Primary Product β-pyridyl alkyl sulfones (via three-component coupling) C4-sulfonylated pyridine derivatives (via two-component cross-coupling)
Mechanism Forms an Electron Donor-Acceptor (EDA) complex between the pyridinium salt and sulfinate, generating sulfonyl radicals Base-catalyzed nucleophilic cross-coupling
Experimental Evidence Reaction inhibited by radical scavenger (TEMPO); no reaction in the dark [1] Reaction proceeds efficiently with base in the dark [1]
Positional Selectivity Excellent C4-selectivity for the pyridine scaffold Excellent C4-selectivity for the pyridine scaffold

This divergence is controlled by switching between one-electron (radical) and two-electron (ionic) reaction manifolds [1] [2]. The following diagram outlines the workflow and logical relationship behind this process.

G Start Start: Pyridinium Salt & Sulfinate Condition Reaction Condition Start->Condition LightPath Visible Light Catalyst-Free Condition->LightPath One-electron path BasePath Base Catalyst (e.g., DBU) Condition->BasePath Two-electron path Complex Formation of Electron Donor-Acceptor (EDA) Complex LightPath->Complex Polar Polar Nucleophilic Coupling Pathway BasePath->Polar Radical Generation of Sulfonyl Radical Complex->Radical Product1 Product: β-pyridyl alkyl sulfone (via 3-component reaction with alkene) Radical->Product1 Product2 Product: C4-sulfonylated pyridine (via 2-component cross-coupling) Polar->Product2

Detailed Experimental Protocols

Here is a summary of the key methodologies for the two pathways, based on the cited research.

For Pathway 1: Sulfonative Pyridylation (Radical)

  • Typical Procedure: A mixture of N-amidopyridinium salt (0.075 mmol), sulfinate (0.075 mmol), and alkene (e.g., butyl vinyl ether, 0.05 mmol) in DMSO (0.5 mL) was placed in a reaction vessel. The mixture was degassed and placed under a nitrogen atmosphere. It was then stirred at room temperature under irradiation from blue LEDs (440 nm, 10 W) for 3 hours [1].
  • Key Control Experiments: The reaction does not proceed in the dark. The addition of a radical scavenger like TEMPO (2.0 equivalents) completely inhibits the reaction, confirming the radical mechanism. The reaction yield decreases significantly if conducted under air instead of an inert atmosphere [1].

For Pathway 2: Direct C4-Sulfonylation (Ionic)

  • Typical Procedure: A mixture of N-amidopyridinium salt (0.05 mmol) and sulfinate (0.075 mmol) is combined with a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 20 mol%). The reaction can proceed in a suitable solvent like DMSO at room temperature for 12 hours, and importantly, it does not require light irradiation [1].
  • Key Observations: This pathway is favored by the presence of a strong base. The study notes that using DBU leads to the formation of the C4-sulfonylated pyridine as the major product, regardless of light, demonstrating a clean switch from the radical pathway [1].

Implications for Research and Development

This divergent reactivity highlights several critical points for professionals in the field:

  • Synthetic Flexibility: A single set of starting materials can be used to access two distinct and valuable classes of compounds (alkyl sulfones vs. heteroaryl sulfones) simply by changing the activation mode [1] [2].
  • Mild and Sustainable Conditions: Both pathways operate under relatively mild conditions (room temperature). The radical pathway is particularly notable for being catalyst-free and using visible light as a traceless reagent [1].
  • Precision in Experimental Design: This underscores the importance of carefully controlling reaction parameters. The unintentional presence of light or base could lead to an unexpected product distribution.

References

Analytical Methods for Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

Pyridine hydroiodide (CAS 18820-83-2) is specified to have a purity of >98.0% as determined by HPLC [1]. The table below summarizes the core parameters for a generic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing this compound.

Parameter Specification / Recommendation
Purity Specification >98.0% (HPLC) [1]
Common Technique Reversed-Phase HPLC (RP-HPLC) [2]
Typical Stationary Phase C18 column [2]
Typical Mobile Phase Mixtures of water with organic modifiers (e.g., methanol, acetonitrile) [2]
Key Consideration Mechanism shifts with solvent polarity [3]

A key finding from the literature is that pyridine's retention mechanism in HPLC changes significantly with the mobile phase composition [3].

  • In Reversed-Phase mode (high-water content), retention is governed by hydrophobic interactions with a few highly active sites on the silica surface.
  • In Hydrophilic Interaction Chromatography (HILIC) mode (high-acetonitrile content), retention is primarily through adsorption onto silanol groups and behaves more homogeneously [3].

This implies that your choice of mobile phase ratio is not just about elution strength but can fundamentally change the selectivity of the separation.

Detailed HPLC Protocol for Purity Analysis

Based on standard practices in pharmaceutical and chemical analysis [4] [5], here is a detailed protocol for an RP-HPLC method that can be developed and validated for this compound.

1. Sample Preparation

  • Dissolve the this compound sample in a solvent compatible with the initial mobile phase (e.g., water, methanol, or a water-acetonitrile mixture) to an appropriate concentration for detection.
  • Filter the solution through a 0.2 μm or 0.45 μm membrane filter (e.g., cellulose acetate) to remove any particulate matter that could damage the HPLC column [4].

2. Instrumental Setup and Conditions The following setup provides a starting point for method development [4] [5].

  • Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm i.d., 5 μm particle size).
  • Mobile Phase: A mixture of methanol and water. The ratio can be adjusted (e.g., 70:30 v/v) to optimize retention and separation [4].
  • Flow Rate: 1.0 mL/min.
  • Oven Temperature: 30°C.
  • Detection: Photodiode Array Detector (DAD/UV). Pyridine can be monitored at 230 nm as it lacks a strong chromophore [5] [4].
  • Injection Volume: Typically 10-20 μL.

The workflow for the entire analytical process is summarized below:

Start Start Analysis Prep Sample Preparation • Dissolve in solvent • Filter through 0.45μm membrane Start->Prep Setup HPLC Instrument Setup • C18 Column • Mobile Phase: MeOH/H₂O • DAD Detection: 230 nm Prep->Setup Equil Column Equilibration Setup->Equil Inject Inject Sample Equil->Inject Run Run HPLC Method • Isocratic/Gradient Elution Inject->Run Data Data Acquisition & Peak Purity Assessment Run->Data Analyze Analyze Chromatogram • Calculate % Purity Data->Analyze End Report Results Analyze->End

Data Analysis and Critical Interpretation

1. Assessing Peak Purity A fundamental requirement for reliable purity analysis is verifying that the main peak is pure and not co-eluting with an impurity [6].

  • Using a DAD Detector: Modern HPLC software with a DAD can compare UV spectra across the peak (at the upslope, apex, and downslope). A pure peak will have nearly identical spectra throughout. The software provides metrics like purity angle and purity threshold to aid this assessment [6].
  • Best Practice: Do not rely solely on software metrics. Manually review the overlaid spectra for any subtle shifts, which can indicate a hidden impurity [6].

2. Quantification and Validation To determine the purity percentage, establish a calibration curve with a reference standard. Key validation parameters should be addressed [4]:

  • Specificity: The method should separate this compound from any known impurities or degradation products.
  • Linearity: The detector response should be linear over the expected concentration range.
  • Precision: The method should yield reproducible results (low %RSD for repeated injections).
  • Accuracy: Demonstrated through spike-and-recovery experiments.

Key Considerations for Your Analysis

  • Method Development is Crucial: The generic protocol above is a starting point. You must experimentally optimize conditions like mobile phase ratio, pH (if buffers are used), and gradient profile to achieve optimal separation for your specific sample.
  • Orthogonal Techniques: For definitive identification of impurities, coupling HPLC to Mass Spectrometry (LC-MS) is highly recommended, as it confirms purity based on mass differences rather than just UV spectrum and retention time [6].
  • For Complex Mixtures: If your sample contains compounds with vastly different polarities, consider that pyridine's retention mechanism can shift from reversed-phase to HILIC mode with high organic solvent content, which might be exploited for better separation [3].

References

pyridine hydroiodide versus other pyridinium salts

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance in Chemical Synthesis

A prominent application of pyridinium salts is in catalysis, such as the synthesis of cyclic carbonates from epoxides and CO₂, which is a key carbon dioxide utilization (CCU) process. Experimental data shows that the nature of the halide anion is a critical performance factor.

Experimental Data on Counterion Effect In a model reaction with styrene oxide under 1 atm CO₂ at 40°C for 12 hours, pyridinium salts with different anions showed significant performance differences [1]:

Catalyst Anion Reported Yield of Cyclic Carbonate
DMAP·HI Iodide (I⁻) 96% [1]
DMAP·HBr Bromide (Br⁻) 37% [1]
DMAP·HCl Chloride (Cl⁻) 20% [1]

Interpretation of the Data

  • Superiority of Iodide: The high yield with DMAP·HI is attributed to the iodide anion's dual functionality as a powerful nucleophile and an excellent leaving group, which facilitates the ring-opening of the epoxide and the subsequent reaction steps [1].
  • Electronic Effects: Beyond the anion, the organic component matters. In a study of p-substituted pyridinium iodides, the more basic N,N-dimethylaminopyridinium iodide (DMAP·HI) achieved a 96% yield, outperforming the more acidic p-cyanopyridinium iodide (46% yield). This suggests that epoxide activation via hydrogen bonding is not the only factor, and the nucleophilic activation of CO₂ by the nitrogen base is a crucial part of the mechanism [1].

Other Key Differentiating Factors

  • Synthetic Accessibility: Pyridinium salts are typically prepared by reacting pyridine with acids or alkyl halides [2] [3]. This straightforward synthesis allows for the creation of a wide array of salts with different properties.
  • Role in Materials Science: The solid-state properties of pyridinium salts, particularly iodides, are an area of active research. N-alkylpyridinium iodides can exhibit room-temperature phosphorescence (RTP) when the iodide anion is in close contact with the pyridinium cation. This "anion-π interaction" promotes spin-orbit coupling, enabling the emission of light from triplet states, a property valuable for optoelectronics and sensing [4].
  • Hydrogen Bonding: In hydroxy-functionalized pyridinium salts, the anion can engage in multiple types of hydrogen bonding ("intra-ionic" and "inter-ionic"), which influences the compound's crystalline structure and physical properties [5].

Experimental Protocol for Catalytic Cyclic Carbonate Synthesis

For researchers looking to replicate or benchmark performance in CO₂ utilization, here is a summarized protocol based on the literature [1]:

  • Reaction Setup: In a typical experiment, place styrene oxide (5.0 mmol) and dimethylaminopyridinium iodide (DMAP·HI, 10 mol%) in a reaction vessel.
  • CO₂ Atmosphere: Purge the vessel and maintain a CO₂ atmosphere at ambient pressure (using a CO₂ balloon).
  • Reaction Conditions: Stir the reaction mixture at a mild temperature of 40°C for 12 hours.
  • Reaction Monitoring: Monitor the reaction progress by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion can be tracked by observing the downfield shift of the methine proton of styrene oxide from 3.90 ppm to 5.88 ppm for the cyclic carbonate product.
  • Product Isolation: Upon completion, the pure cyclic carbonate product can be isolated using standard purification techniques like column chromatography.

The catalytic cycle for this reaction can be visualized as follows:

G A Epoxide Substrate B Nucleophilic Ring-Opening by I⁻ Anion A->B Lewis Acid Activation by Pyridinium Cation C Formation of Alkoxide Intermediate B->C D CO₂ Insertion C->D CO₂ E Formation of Carbonate Intermediate D->E F Cyclization & Catalyst Regeneration E->F Ring Closure I⁻ Leaves F->B Catalyst Recycled G Cyclic Carbonate Product F->G

Conclusion

For researchers and scientists, the choice between pyridine hydroiodide and other pyridinium salts should be guided by the specific application:

  • For nucleophilic catalysis or reactions requiring an excellent leaving group (such as CO₂ utilization to form cyclic carbonates), pyridinium iodides are objectively superior, with experimental data confirming significantly higher yields compared to chloride or bromide salts [1].
  • For applications as precursors to ionic liquids or materials science where solid-state packing and photophysical properties (like phosphorescence) are key, N-alkylpyridinium iodides with tailored substituents are the compounds of interest due to their ability to form specific anion-cation interactions [5] [4].
  • Simple hydrochloride or hydrobromide salts are more typically encountered as stable derivatives or intermediates in synthesis and purification [6] [2].

References

pyridine hydroiodide stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity Data in Catalysis

Experimental studies show that the counterion in pyridinium salts significantly impacts their effectiveness as catalysts, which relates to their chemical stability and reactivity. The table below summarizes findings from a study on catalyzing the reaction of styrene oxide with CO₂ to form cyclic carbonate [1].

Catalyst Reaction Temperature Yield after 12 hours
DMAP·HI (Dimethylaminopyridinium Iodide) 40 °C 96% [1]
DMAP·HBr 40 °C 37% [1]
DMAP·HCl 40 °C 20% [1]
Pyridine·HI 40 °C 66% [1]
p-CNPy·HI (p-cyanopyridinium iodide) 40 °C 46% [1]

The data indicates that iodide salts (like pyridine hydroiodide) are more effective in this context than bromide or chloride salts. The study attributes the superior performance of the iodide counterion to its enhanced nucleophilicity and better qualities as a leaving group [1].

Furthermore, the electronic properties of the pyridine ring influence the catalyst's performance. The study tested a series of para-substituted pyridinium iodide salts and found that catalysts with electron-donating groups (e.g., dimethylamino) showed higher yields than those with electron-withdrawing groups (e.g., cyano) [1]. Basicity (pKa) is a key factor, with higher pKa correlating with better catalytic performance in this system [1].

Experimental Workflow for Catalytic Evaluation

The experimental data in the previous section was generated using a standardized protocol for evaluating catalyst performance in cyclic carbonate synthesis. The workflow below outlines the key steps involved in this process [1].

G cluster_1 Model Reaction Conditions A Step 1: Catalyst Preparation B Step 2: Reaction Setup A->B Pyridinium salt is obtained C Step 3: Incubation & Monitoring B->C Reactants: Styrene oxide, 1 atm CO₂ B->C Temperature: 40 °C Catalyst Loading: 10 mol% D Step 4: Product Analysis C->D Reaction proceeds for set time E Result: Catalytic Performance Data D->E NMR spectroscopy for yield calculation

Key Stability and Handling Considerations

While a full stability profile isn't available in the search results, some key practical information can be noted:

  • Decomposition Temperature: this compound has a reported melting point of 210 °C with decomposition [2]. This provides a key upper-temperature limit for its handling and use in processes.
  • Moisture Sensitivity: One source recommends to "Store at room temperature, keep dry and cool" [2]. This suggests that the compound may be hygroscopic, and exposure to moisture could affect its stability and performance over time.
  • Role of Components: Control experiments have shown that both the pyridine base (like DMAP) and hydroiodic acid (HI) are essential components for an effective catalytic system. The free base alone cannot activate the reaction, and HI alone leads to stoichiometric consumption and byproducts [1].

References

Catalytic Performance Evaluation of Pyridine Hydroiodide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data for pyridine hydroiodide and related catalysts in synthesizing cyclic carbonates from epoxides and CO₂ under ambient conditions (1 atm CO₂, 40°C) [1].

Catalyst Name CAS Number Chemical Formula Counter Ion Reaction Temp. Catalyst Loading Substrate Yield (%) TOF (h⁻¹) Key Findings
DMAP·HI [1] Information Missing C₇H₁₁IN₂ Iodide (I⁻) 40 °C 10 mol% Styrene Oxide 96 ~0.80 Superior activity; optimal for its high basicity [1].
p-CH₃Py·HI [1] 18820-83-2 (Parent compound) C₆H₈IN Iodide (I⁻) 40 °C 10 mol% Styrene Oxide 89 ~0.74 Good activity, electron-donating group enhances performance [1].
Pyridine·HI [1] 18820-83-2 [2] [3] C₅H₆IN Iodide (I⁻) 40 °C 10 mol% Styrene Oxide 66 ~0.55 Moderate activity [1].
p-CNPy·HI [1] Information Missing C₆H₅IN₂ Iodide (I⁻) 40 °C 10 mol% Styrene Oxide 46 ~0.38 Lowest yield; electron-withdrawing group hinders catalysis [1].
DMAP·HBr [1] Information Missing C₇H₁₁BrN₂ Bromide (Br⁻) 40 °C 10 mol% Styrene Oxide 37 ~0.30 Demonstrates critical counterion effect (I⁻ > Br⁻) [1].
DMAP·HCl [1] Information Missing C₇H₁₁ClN₂ Chloride (Cl⁻) 40 °C 10 mol% Styrene Oxide 20 ~0.17 Lowest activity with chloride counterion [1].
HI only [1] N/A HI N/A 40 °C 10 mol% Styrene Oxide ~10 ~0.08 Low yield; forms by-products; proves DMAP is essential [1].

Detailed Experimental Protocols

The key experimental data comes from a model reaction for cyclic carbonate synthesis [1].

Model Reaction for Cyclic Carbonate Synthesis
  • Reaction Setup: A mixture of styrene oxide (5.0 mmol) and the pyridinium iodide catalyst (10 mol%) was prepared.
  • CO₂ Atmosphere: The reaction was conducted under a CO₂ balloon (1 atm pressure).
  • Conditions: The mixture was incubated at 40°C for 12 hours with no solvents or additives.
  • Product Analysis: The formation of styrene carbonate was monitored and quantified using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic methine proton of the product appears at 5.88 ppm, distinct from the starting epoxide [1].
Catalyst Recycling Protocol
  • The study reported that the DMAP·HI catalyst could be recycled without a significant loss of activity, although the specific details of the isolation and purification process between cycles were not provided in the available excerpt [1].

Mechanistic Insights & Structure-Activity Relationship

The study investigated how the catalyst's structure influences its activity, leading to the following mechanistic understanding [1]:

G CO2 CO₂ Int Activated Complex CO2->Int Electrophile EP Epoxide EP->Int Activated via H-bonding PC Cyclic Carbonate DMAP DMAP Nucleophile DMAP->Int Nucleophilic Activation HI HI HI->Int Provides I⁻ Int->PC Ring Closure

  • Dual Role of Catalyst Components: The mechanism requires both the pyridinium salt (DMAP) and the iodide counterion (I⁻). DMAP acts as a nucleophile to activate CO₂, while the iodide attacks the epoxide ring. Using HI alone is ineffective, as it gets consumed and leads to by-products [1].
  • Counterion Effect is Critical: The iodide (I⁻) is significantly more effective than bromide (Br⁻) or chloride (Cl⁻) due to its superior nucleophilicity and qualities as a leaving group [1].
  • Electronic Effect: Contrary to some expectations, catalyst basicity is more important than acidity. Catalysts with electron-donating groups (e.g., -N(CH₃)₂ in DMAP) that increase the pyridine's pKa showed dramatically higher yields than those with electron-withdrawing groups (e.g., -CN). This suggests the nucleophilic activation of CO₂ by DMAP is a key step [1].

Important Evaluation Notes

  • Preprint Status: The primary source [1] is a preprint from April 2025 and has not yet undergone peer-review. Its findings should be considered preliminary.
  • Focused Application: The evaluation is currently limited to the specific reaction of cyclic carbonate synthesis from epoxides and CO₂. Catalytic performance can vary significantly in other chemical contexts.
  • Sourcing the Compound: this compound (CAS 18820-83-2) is available from chemical suppliers. It appears as a white to light yellow powder and should be stored in a cool, dry place [3].

Conclusion for Researchers

This compound, particularly when derived from basic pyridines like DMAP, shows high promise as a sustainable and efficient organocatalyst for CO₂ utilization under remarkably mild conditions [1]. The available data provides a strong foundation for its evaluation.

  • For your comparative guide, you can confidently highlight its high activity, recyclability, and applicability to gram-scale synthesis in this context.
  • To strengthen your guide, I recommend searching for peer-reviewed versions of this study or subsequent publications that may have confirmed these findings. Looking for data on its performance in other classic pyridine-catalyzed reactions would also provide a more comprehensive comparison.

References

Basic Chemical Information of Pyridine Hydroiodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and properties of pyridine hydroiodide found in the search results:

Property Details
CAS Number 18820-83-2 [1] [2] [3]
Molecular Formula C5H6IN [1] [3]
Molecular Weight 207.01 - 207.02 g/mol [1] [2]
Other Names Pyridinium iodide, this compound [1] [2] [3]
Appearance White to light yellow or light orange powder or crystal [1]
Melting Point 210 °C (decomposes) [1]
Density 2.09 g/cm³ [1]
Water Solubility Soluble [1]
Key Application Used as a precursor for perovskites in photovoltaic applications [2]

Suggested Framework for Your Purity Comparison Guide

To construct the objective comparison guide you require, here is a proposed outline and methodologies you can employ, drawing from general analytical principles and the limited experimental concepts in the search results.

Analytical Techniques for Purity Validation

You can compare the performance of this compound against other salts (like pyridine hydrochloride) using the following techniques:

  • Chromatographic Purity Analysis (e.g., HPLC): This technique separates and quantifies the target compound from its impurities.
    • Detailed Protocol: The "linear calibration using two reference substances" (LCTRS) method can be adopted for accurate peak identification without needing a reference standard for every impurity [4]. This involves:
      • Selecting two available reference substances with retention times bracketing that of this compound.
      • Establishing a linear relationship between the known standard retention times (StR) and their measured times on your specific HPLC system.
      • Using this calibration line to predict the retention time of this compound and identify it accurately in a sample [4].
  • Thermal Behavior Analysis (e.g., Melting Point): A sharp, well-defined melting point is a classic indicator of purity.
    • Detailed Protocol: The documented melting point for this compound is 210 °C with decomposition [1]. You would compare this to experimental data by:
      • Filling a capillary tube with a small sample of your compound.
      • Placing it in a melting point apparatus and heating it slowly (e.g., 1-2 °C per minute as you near the expected melting point).
      • Recording the temperature range at which the sample melts and decomposes. A lower or broader range indicates the presence of impurities.
Suggested Comparative Analysis

Your guide can objectively compare this compound with alternatives based on:

  • Purity Profile: Compare the number and quantity of organic impurities detected via HPLC.
  • Structural Confirmation: Use data from techniques like NMR and IR spectroscopy to confirm molecular structure.
  • Thermal Stability: Compare melting point range and decomposition behavior with other pyridinium salts.
  • Application-Specific Performance: In its application as a perovskite precursor [2], you could compare the efficiency and stability of the resulting photovoltaic devices when different pyridinium salts are used.

Experimental Workflow Diagram

The workflow for validating purity using the discussed methods can be visualized as follows:

Start Start: Sample of This compound HPLC HPLC Analysis Start->HPLC MP Melting Point Determination Start->MP DataHPLC Chromatogram & Retention Time Data HPLC->DataHPLC DataMP Observed Melting Point & Range MP->DataMP CompareHPLC Compare with Reference (using LCTRS method) DataHPLC->CompareHPLC CompareMP Compare with Literature Value (210 °C, dec.) DataMP->CompareMP Purity Assess Purity & Identity CompareHPLC->Purity CompareMP->Purity

References

pyridine hydroiodide alternative reagents

Author: Smolecule Technical Support Team. Date: February 2026

Properties of Pyridine Hydroiodide

The table below summarizes key information for this compound, which may serve as a benchmark for comparison [1].

Property Specification
CAS Number 18820-83-2 [1]
Molecular Formula C5H6IN [1]
Molecular Weight 207.01 g/mol [1]
Melting Point 210 °C (decomposition) [1]
Form White to Light yellow powder or crystal [1]
Price (5g) Approximately $100 [1]

An Alternative Pyridine Functionalization Method

Conventional hydrofunctionalization of pyridines often relies on Lewis acid activation followed by hydride addition. A novel umpolung (polarity reversal) approach offers a distinct alternative [2].

This method involves a formal nucleophilic boryl anion addition to pyridine, forming an N-boryl pyridyl anion intermediate, which is then protonated to synthesize N-H 1,4-dihydropyridine (1,4-DHP) derivatives. These are valuable structures in pharmaceutical chemistry and as synthetic reductants but can be difficult to access via traditional methods [2].

Experimental Protocol for Inverse Hydroboration

The following workflow visualizes the key steps in this alternative synthesis method:

Pyridine Pyridine Intermediate N-Boryl Pyridyl Anion (Int-B) Pyridine->Intermediate Diboron Diboron Diboron->Intermediate Base Base Base->Intermediate ProtonSource ProtonSource Product N-H 1,4-DHP Derivative ProtonSource->Product Intermediate->Product

Optimized Reaction Conditions [2]:

  • Diboron Reagent: Bis(ethylene glycolato)diboron (B₂eg₂) showed superior reactivity over more hindered analogs.
  • Base: Cs₂CO₃ proved optimal, though other bases like MeONa and K₂CO₃ were also compatible.
  • Solvent: Tetrahydrofuran (THF) was the primary solvent, with acetonitrile (MeCN) also being suitable.
  • Procedure: The reaction is conducted under simple, catalyst-free conditions. Pyridine, the diboron reagent, and base are combined in a sealed tube with solvent, and the proton source (e.g., MeOH) is added.

Research Considerations

  • This compound: This reagent is typically used as a salt or a source of hydroiodic acid in reactions. Its value lies in its specific physical and chemical properties, such as solubility and acidity [1].
  • Inverse Hydroboration: This method is not a direct substitute but a different strategic approach. It is valuable for synthesizing specific 1,4-DHP derivatives that are challenging to make otherwise and provides a pathway for facile deuterium incorporation using deuterated proton sources [2].

References

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Dates

Last modified: 11-23-2023

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